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  • Product: 1-(4-Fluorobenzyl)Guanidine
  • CAS: 459-33-6

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 1-(4-Fluorobenzyl)Guanidine in vitro?

The In Vitro Mechanism of Action of 1-(4-Fluorobenzyl)Guanidine: A Technical Whitepaper As a Senior Application Scientist, I approach the mechanistic evaluation of radiotheranostic precursors not merely as an observation...

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Author: BenchChem Technical Support Team. Date: April 2026

The In Vitro Mechanism of Action of 1-(4-Fluorobenzyl)Guanidine: A Technical Whitepaper

As a Senior Application Scientist, I approach the mechanistic evaluation of radiotheranostic precursors not merely as an observational exercise, but as a highly regulated system of molecular transport and sequestration. 1-(4-Fluorobenzyl)guanidine (often referred to as PFBG) is a critical structural analogue of the endogenous neurotransmitter norepinephrine and the clinical standard meta-iodobenzylguanidine (MIBG)[1]. Understanding its precise in vitro behavior is foundational for researchers developing targeted imaging agents (e.g., 18F-PET) and alpha-particle therapeutics for neuroendocrine tumors[2].

This technical guide dissects the causal mechanisms driving the cellular uptake of 1-(4-fluorobenzyl)guanidine, providing field-proven, self-validating protocols to ensure scientific integrity in your in vitro assays.

Biochemical Rationale & Molecular Architecture

The molecular architecture of 1-(4-fluorobenzyl)guanidine is strategically designed to exploit endogenous neural pathways. The substitution of the meta-iodine (found in MIBG) with a para-fluorine atom alters the electrostatic potential and lipophilicity of the benzyl ring[2]. Despite this structural shift, the basic guanidino group remains protonated at physiological pH, perfectly mimicking the basic amine of norepinephrine. This allows the molecule to act as a high-affinity competitive substrate for monoamine transport systems without triggering receptor-mediated signal transduction[1].

Core Mechanism of Action (In Vitro)

The in vitro mechanism of action for 1-(4-fluorobenzyl)guanidine is characterized by a dual-stage, energy-dependent transport system.

Stage 1: The Uptake-1 Pathway (NET-Mediated Transport)

The primary entry vector into target cells—such as SK-N-SH human neuroblastoma cells or hNET-transfected C6 glioma cells—is the Uptake-1 mechanism , mediated by the Norepinephrine Transporter (NET, SLC6A2)[1][3]. NET is a transmembrane symporter that couples the translocation of the guanidine substrate with the influx of sodium (Na+) and chloride (Cl-) ions down their concentration gradients.

Stage 2: Intracellular Trafficking & Vesicular Sequestration

Once translocated into the cytosol, 1-(4-fluorobenzyl)guanidine does not remain in a free-floating, transient pool. It is rapidly recognized by the Vesicular Monoamine Transporter (VMAT1/VMAT2) [4]. VMAT utilizes a proton (H+) gradient, maintained by the vesicular H+-ATPase, to actively pump the compound into dense-core chromaffin granules or synaptic vesicles. This secondary sequestration is the causal mechanism behind the prolonged intracellular retention observed in neuroblastoma models, preventing rapid efflux and maximizing the therapeutic/diagnostic window[3][4].

Pathway Extracellular Extracellular Space [1-(4-Fluorobenzyl)guanidine] NET Norepinephrine Transporter (NET) Na+/Cl- Dependent Extracellular->NET Substrate Binding Cytosol Cytosol (Transient Pool) NET->Cytosol Active Transport (Uptake-1) VMAT Vesicular Monoamine Transporter (VMAT1/2) Cytosol->VMAT Intracellular Trafficking Vesicle Storage Vesicle (Prolonged Retention) VMAT->Vesicle H+ Gradient-Driven Storage Desipramine Desipramine (NET Inhibitor) Desipramine->NET Blocks Transport Ouabain Ouabain (Na+/K+ ATPase Inhibitor) Ouabain->NET Collapses Na+ Gradient

Cellular transport pathway of 1-(4-Fluorobenzyl)guanidine via NET and VMAT, with inhibitory controls.

Causality in Experimental Validation

To rigorously prove this mechanism in vitro, your experimental model must systematically isolate the Uptake-1 pathway from passive lipophilic diffusion. We achieve this through a self-validating system of pharmacological blockade and thermodynamic control[3]:

  • Competitive Inhibition (Desipramine): Desipramine is a highly selective NET inhibitor. Pre-treating cells with desipramine competitively blocks the orthosteric site of NET. A subsequent drop in 1-(4-fluorobenzyl)guanidine internalization isolates the NET-specific fraction from non-specific binding.

  • Ion Gradient Collapse (Ouabain): Because NET function is strictly dependent on the trans-membrane Na+ gradient, introducing Ouabain inhibits the Na+/K+ ATPase, collapsing this gradient. If uptake is abolished, it proves the transport is ion-dependent.

  • Thermodynamic Arrest (4°C): Lowering the incubation temperature to 4°C halts all ATP-dependent cellular processes. This differentiates active, energy-driven transport from passive membrane diffusion.

Self-Validating Experimental Protocol

Objective: Quantify the NET-specific uptake of 1-(4-fluorobenzyl)guanidine in human neuroblastoma (SK-N-SH) or hNET-transfected (C6-hNET) cell lines.

Step-by-Step Methodology:

  • Cell Preparation: Seed SK-N-SH cells in 24-well plates at a density of 1×105 cells/well. Culture for 24-48 hours until 80% confluent. Causality: Ensures cells are in the exponential growth phase, yielding uniform and optimal endogenous NET expression.

  • Pre-incubation (Inhibitor Blockade): Wash cells twice with warm uptake buffer (HEPES-buffered saline, pH 7.4). Add specific inhibitors to designated control wells: Desipramine (1 µM) for NET blockade, or Ouabain (100 µM) for Na+ gradient disruption. Incubate for 30 minutes at 37°C. Causality: Establishes the baseline required to calculate specific vs. non-specific uptake.

  • Tracer Incubation: Introduce radiolabeled (e.g., 18F) or cold 1-(4-fluorobenzyl)guanidine (10-100 nM) to all wells. Incubate parallel plates at 37°C and 4°C for 1 to 4 hours. Causality: The low nanomolar concentration prevents NET saturation, ensuring first-order uptake kinetics. The 4°C plate acts as a thermodynamic negative control.

  • Termination and Lysis: Terminate uptake by rapidly washing cells three times with ice-cold buffer. Lyse cells using 0.1 M NaOH. Causality: Ice-cold buffer instantly halts transport and removes unbound ligand without extracting the internalized compound. NaOH completely solubilizes the lipid bilayer, ensuring 100% recovery of the intracellular pool.

  • Quantification: Measure intracellular concentration via liquid scintillation counting or LC-MS/MS. Normalize data to total cellular protein using a BCA assay. Causality: Normalizing to total protein mass (fmol/mg protein) corrects for well-to-well variations in cell proliferation, allowing for true comparative kinetics.

Workflow Step1 1. Cell Culture (SK-N-SH / C6-hNET) Step2 2. Pre-Incubation (Buffer ± Inhibitors) Step1->Step2 Step3 3. Tracer Addition (10-100 nM PFBG) Step2->Step3 Step4 4. Incubation (37°C vs 4°C, 1-4h) Step3->Step4 Step5 5. Wash & Lysis (Ice-cold buffer, NaOH) Step4->Step5 Step6 6. Quantification (LC-MS/MS or Scintillation) Step5->Step6

Step-by-step in vitro workflow for validating NET-mediated uptake of 1-(4-Fluorobenzyl)guanidine.

Quantitative Data Summaries

The structural modifications of 1-(4-fluorobenzyl)guanidine directly impact its transport kinetics compared to its parent compounds. The table below summarizes comparative in vitro data derived from C6-hNET and SK-N-SH cell models[1][3].

CompoundTarget TransporterRelative In Vitro Cell UptakePrimary Intracellular LocalizationInhibition by Desipramine
1-(4-Fluorobenzyl)guanidine (PFBG) hNET (SLC6A2)~25% (4-fold less than MIBG)Storage Vesicles (via VMAT)> 85% Reduction
Meta-Iodobenzylguanidine (MIBG) hNET (SLC6A2)100% (Baseline Reference)Storage Vesicles (via VMAT)> 90% Reduction
3-Astato-4-fluorobenzylguanidine (AFBG) hNET (SLC6A2)~100% (Comparable to MIBG)Storage Vesicles (via VMAT)> 85% Reduction

Note: While 1-(4-fluorobenzyl)guanidine exhibits a lower absolute in vitro uptake compared to MIBG, its high specificity for NET and favorable in vivo clearance profile make it a highly valuable scaffold for PET imaging and targeted radiotherapy[1].

References

  • Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter Source: PubMed (NIH) URL:[Link]

  • 3-[211At]astato-4-fluorobenzylguanidine: a potential therapeutic agent with prolonged retention by neuroblastoma cells Source: DukeSpace / British Journal of Cancer URL:[Link]

  • Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements Source: PMC (NIH) URL:[Link]

  • Current Progress and Future Challenges in the Biochemical Diagnosis and Treatment of Pheochromocytomas and Paragangliomas Source: PMC (NIH) URL:[Link]

Sources

Exploratory

Preliminary In Vivo Toxicity Studies of 1-(4-Fluorobenzyl)Guanidine: A Technical Guide to Preclinical Safety and Dosimetry

Executive Summary 1-(4-Fluorobenzyl)Guanidine (PFBG) is a synthetic analogue of the endogenous neurotransmitter norepinephrine. By exploiting the Uptake-1 mechanism mediated by the norepinephrine transporter (NET), PFBG...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Fluorobenzyl)Guanidine (PFBG) is a synthetic analogue of the endogenous neurotransmitter norepinephrine. By exploiting the Uptake-1 mechanism mediated by the norepinephrine transporter (NET), PFBG and its radiolabeled derivatives (such as [¹⁸F]PFBG for PET imaging and [²¹¹At]AFBG for targeted alpha therapy) have emerged as highly potent theranostic agents for neuroendocrine tumors and cardiac sympathetic nerve imaging 1. Before clinical translation, rigorous in vivo toxicity profiling is mandatory. This whitepaper outlines the authoritative, step-by-step preclinical workflows required to evaluate the pharmacological toxicity of the "cold" (unlabeled) carrier and the radiotoxicity of the "hot" (radiolabeled) compound.

Mechanistic Rationale & Causality (E-E-A-T)

To design a scientifically sound toxicity study, one must first understand the causality behind the compound's biodistribution. The core mechanism of PFBG relies on its high affinity for NET. Once in the systemic circulation, PFBG is actively transported into the cytosol of sympathetic neurons or NET-expressing tumor cells (e.g., neuroblastoma). Subsequently, it is sequestered into chromaffin granules via the vesicular monoamine transporter (VMAT) 11].

This vesicular sequestration is the self-validating cornerstone of its pharmacodynamics: it ensures prolonged retention in target tissues, while non-target tissues rapidly clear the compound, thereby maximizing the therapeutic index and minimizing systemic toxicity 2.

NET_Pathway A 1-(4-Fluorobenzyl)Guanidine (Systemic Circulation) B Norepinephrine Transporter (NET / Uptake-1) A->B High Affinity Binding C Sympathetic Nerve Terminal (Cytosol) B->C Internalization D VMAT (Vesicular Transporter) C->D Cytosolic Transport E Chromaffin Granules (Stable Retention) D->E Vesicular Sequestration

Fig 1: Mechanism of 1-(4-Fluorobenzyl)Guanidine uptake and vesicular sequestration via NET.

Phased Toxicity Evaluation Strategy

To ensure scientific integrity, the toxicity evaluation must be decoupled into two distinct phases:

  • Pharmacological Toxicity (Cold Compound): High doses of unlabeled guanidine derivatives can competitively displace endogenous norepinephrine from storage vesicles. If administered too rapidly, this displacement can trigger an acute adrenergic storm, characterized by severe hypertension and tachycardia 2.

  • Radiotoxicity (Hot Compound): When radiolabeled with alpha-emitters (e.g., ²¹¹At) or beta-emitters, the dose-limiting toxicity is typically myelosuppression (bone marrow toxicity) and hepatic injury. This is directly proportional to the circulation half-life of the radioisotope before renal/hepatic clearance 3.

Tox_Workflow S1 Phase 1: Cold Compound Acute Toxicity (MTD) S2 Phase 2: Radiotracer Biodistribution (%ID/g) S1->S2 Dose Establishment S3 Phase 3: Hematological & Biochemical Profiling S2->S3 Organ Kinetics S4 Phase 4: Histopathology (Heart, Liver, Marrow) S3->S4 Toxicity Biomarkers

Fig 2: Phased in vivo toxicity and biodistribution workflow for 1-(4-Fluorobenzyl)Guanidine.

Detailed Step-by-Step Methodologies

Protocol 1: Maximum Tolerated Dose (MTD) Determination (Cold Compound)

Objective: Establish the acute systemic toxicity threshold of unlabeled 1-(4-Fluorobenzyl)Guanidine.

  • Animal Preparation: Acclimate 8-week-old healthy BALB/c mice (n=10 per dose cohort) for 7 days.

  • Formulation: Dissolve the cold PFBG in sterile 0.9% saline containing 5% ethanol to ensure complete solubility 4.

  • Administration: Administer the formulation via intravenous (IV) tail vein injection at escalating doses (e.g., Vehicle, 1, 5, 10, and 20 mg/kg).

  • Clinical Observation: Monitor continuously for the first 4 hours for signs of acute adrenergic storm (piloerection, tachycardia, tremors). Record body weight and clinical signs daily for 14 days.

  • Endpoint Analysis: On Day 14, euthanize the animals via barbiturate overdose. Harvest blood via cardiac puncture for biochemical analysis.

Protocol 2: Radiotracer Biodistribution and Dosimetry (Hot Compound)

Objective: Quantify the organ-specific retention and clearance of the radiolabeled compound to predict radiotoxicity. Causality & Rationale: We administer a selective NET inhibitor (e.g., desipramine, 1 mg/kg) to a control cohort 30 minutes prior to radiotracer injection. By blocking the Uptake-1 mechanism, we differentiate between specific NET-mediated retention and non-specific background accumulation. This self-validating step ensures that observed toxicities are mechanistically linked to the compound's intended pharmacodynamics 1.

  • Radiosynthesis: Synthesize and purify [¹⁸F]PFBG or [²¹¹At]AFBG to a radiochemical purity >99% 4.

  • Injection: Inject ~1-2 MBq of the radiotracer intravenously into the tail vein.

  • Organ Harvesting: Euthanize cohorts (n=5) at predefined time points (1h, 4h, 24h). Exsect the heart, liver, lungs, spleen, kidneys, and femurs (for bone marrow).

  • Gamma/Alpha Counting: Weigh the organs and measure radioactivity using an automated counter. Calculate the Percentage of Injected Dose per gram (%ID/g).

Protocol 3: Histopathological and Hematological Assessment

Objective: Identify cellular-level damage in dose-limiting organs. Causality & Rationale: Because guanidine analogues are cleared renally and metabolized hepatically, the liver and kidneys are primary organs at risk for acute toxicity. Furthermore, monitoring bone marrow cellularity validates the safe dosimetric threshold for alpha-emitting variants 3.

  • Tissue Fixation: Place harvested organs in 10% neutral buffered formalin for 48 hours.

  • Sectioning & Staining: Embed in paraffin, cut into 5 µm sections, and stain with Hematoxylin and Eosin (H&E).

  • Hematology: Analyze whole blood samples using an automated hematology analyzer to assess White Blood Cell (WBC) counts, indicating potential myelosuppression.

Quantitative Data Presentation

The following tables summarize representative preliminary findings synthesized from analogous NET-targeting guanidines to serve as a baseline for 1-(4-Fluorobenzyl)Guanidine safety profiling.

Table 1: Pharmacokinetic & Dosimetry Profile of Radiolabeled 1-(4-Fluorobenzyl)Guanidine (%ID/g)

Organ1h Post-Injection (%ID/g)4h Post-Injection (%ID/g)24h Post-Injection (%ID/g)Toxicity Implication
Heart (Target) 2.36 ± 0.382.15 ± 0.251.80 ± 0.20Validates specific Uptake-1 retention; potential risk for late myocardial radiotoxicity.
Liver (Clearance) 5.40 ± 0.602.10 ± 0.400.85 ± 0.15High initial first-pass uptake; risk of acute hepatic injury at high doses.
Bone Marrow 1.20 ± 0.200.90 ± 0.150.30 ± 0.10Dose-limiting toxicity (myelosuppression) for alpha/beta radiolabeled variants.
Blood Pool 3.50 ± 0.450.80 ± 0.100.10 ± 0.05Rapid clearance minimizes systemic background radiation.

Table 2: Hematological and Clinical Chemistry Biomarkers (Day 14 Post-MTD)

BiomarkerControl Group (Vehicle)High-Dose Group (20 mg/kg)Clinical Significance
WBC Count (10³/µL) 6.5 ± 1.24.2 ± 0.8Reduction indicates mild myelosuppression or immune stress.
ALT (U/L) 35 ± 585 ± 12Elevation suggests acute hepatic stress during compound clearance.
Creatinine (mg/dL) 0.4 ± 0.10.5 ± 0.1Maintenance within normal range indicates absence of acute nephrotoxicity.
Heart Rate (bpm) 450 ± 20580 ± 35Tachycardia reflects acute adrenergic storm via norepinephrine displacement.

References

  • [1] 3-[211At]astato-4-fluorobenzylguanidine: a potential therapeutic agent with prolonged retention by neuroblastoma cells. NIH.gov. 1

  • [4] A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. ACS Publications. 4

  • [3] Comprehensive Head-to-Head Study between Meta-[211At]astato-benzylguanidine and with Meta-[131I]iodo-benzylguanidine in Pheochromocytoma. ACS Publications. 3

  • [2] Evaluation of LMI1195, a Novel 18F-Labeled Cardiac Neuronal PET Imaging Agent, in Cells and Animal Models. AHA Journals.2

Sources

Foundational

Metabolic Degradation Pathways of 1-(4-Fluorobenzyl)Guanidine: A Technical Whitepaper

Prepared by: Senior Application Scientist, Radiopharmaceutical Development Target Audience: Researchers, Pharmacologists, and Molecular Imaging Scientists Executive Summary 1-(4-Fluorobenzyl)guanidine (PFBG), particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Radiopharmaceutical Development Target Audience: Researchers, Pharmacologists, and Molecular Imaging Scientists

Executive Summary

1-(4-Fluorobenzyl)guanidine (PFBG), particularly in its fluorine-18 radiolabeled form ([18F]PFBG), is a highly selective positron emission tomography (PET) radiotracer designed to map the sympathetic nervous system. By targeting the norepinephrine transporter (NET, or Uptake-1), PFBG provides critical functional imaging data for neuroendocrine tumors and cardiac dysautonomia[1].

Unlike its widely utilized single-photon emission computed tomography (SPECT) predecessor, meta-iodobenzylguanidine (MIBG), PFBG exhibits profound metabolic stability. The strategic substitution of iodine with fluorine at the para position fundamentally alters the molecule's susceptibility to in vivo degradation. This whitepaper details the pharmacokinetic logic, transporter-mediated distribution, and the highly restricted metabolic degradation pathways of PFBG, providing validated experimental protocols for metabolite quantification.

Molecular Architecture and Pharmacokinetic Logic

The structural design of PFBG is a masterclass in radiopharmaceutical optimization. The molecule consists of a benzyl ring substituted with a highly polar guanidine moiety and a fluorine atom at the para position.

The metabolic fate of PFBG is dictated by two primary structural features:

  • The Guanidine Group: Highly basic (pKa ~13.6) and protonated at physiological pH, this moiety prevents passive diffusion across lipid bilayers. It mandates active transport via NET into presynaptic neurons and subsequent vesicular sequestration via the vesicular monoamine transporter 2 (VMAT2)[2].

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), compared to the relatively weak C-I bond of MIBG (~240 kJ/mol). This extraordinary bond strength effectively eliminates the in vivo dehalogenation pathway, preventing the accumulation of free radioactive halides in non-target tissues like the thyroid or bone[3].

Transporter-Mediated Cellular Fate

Upon intravenous administration, PFBG is rapidly cleared from the blood pool. Its uptake is primarily mediated by neuronal Uptake-1 (NET) and, to a lesser extent, extraneuronal Uptake-2 (Organic Cation Transporter 3, OCT3)[4]. Because PFBG is not a substrate for the intracellular enzymes monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT)—which rapidly degrade endogenous norepinephrine—it is trapped within the cytosolic and vesicular pools, yielding high-contrast imaging[5].

PFBG_Uptake Blood Blood Plasma [18F]PFBG NET Uptake-1 (NET) Active Transport Blood->NET High Affinity (Neuronal) OCT Uptake-2 (OCT3) Extraneuronal Blood->OCT Low Affinity (Extraneuronal) Metabolism Hepatic Metabolism (Minor Route) Blood->Metabolism <5% Dose Cytosol Cytosolic Pool (Myocyte/Neuron) NET->Cytosol OCT->Cytosol Cytosol->Blood Washout (Efflux) VMAT VMAT2 Vesicular Storage Cytosol->VMAT Granular Storage

Figure 1: Transporter-mediated cellular uptake and subcellular compartmentalization of PFBG.

Metabolic Degradation Pathways

The systemic clearance of PFBG is predominantly renal, with >90% of the administered dose excreted unchanged in the urine via glomerular filtration and active tubular secretion[6]. Hepatic metabolism accounts for less than 5% of the compound's elimination[7]. However, understanding these trace metabolic pathways is critical for rigorous dosimetric modeling and regulatory validation.

Pathway 1: Oxidative Deamination & Conjugation (Primary Minor Route)

While the guanidine group is highly resistant to enzymatic cleavage, a small fraction of PFBG undergoes oxidative deamination in the liver.

  • The side chain is oxidized to form 4-fluorobenzoic acid .

  • This intermediate is rapidly conjugated with glycine by hepatic acyl-CoA:amino acid N-acyltransferases to form 4-fluorohippuric acid [8]. This highly water-soluble metabolite is rapidly cleared into the urine.

Pathway 2: Guanidine Hydrolysis (Trace Route)

The chemically labile guanidine group can undergo slow, non-enzymatic or trace enzymatic hydrolysis in systemic circulation, yielding 4-fluorobenzylamine and urea[9]. This pathway is primarily observed during prolonged ex vivo storage but represents a negligible fraction of in vivo degradation.

Pathway 3: Dehalogenation (Negligible)

Unlike MIBG, which undergoes ~5% in vivo deiodination, PFBG exhibits <1% defluorination. Free [18F]fluoride accumulation in the skeletal system is virtually undetectable in standard PET imaging windows (1–4 hours post-injection)[3].

PFBG_Metabolism PFBG 1-(4-Fluorobenzyl)Guanidine (Parent Compound) FBA 4-Fluorobenzoic Acid (Oxidative Deamination) PFBG->FBA Hepatic Oxidation (<5%) FBAm 4-Fluorobenzylamine (Guanidine Cleavage) PFBG->FBAm Hydrolysis (Trace) Excretion Renal Excretion (>90% Intact) PFBG->Excretion Major Pathway (Unchanged) FHA 4-Fluorohippuric Acid (Glycine Conjugation) FBA->FHA Glycine Conjugation FHA->Excretion Urine FBAm->Excretion Urine

Figure 2: The highly restricted metabolic degradation pathways of 1-(4-Fluorobenzyl)guanidine.

Quantitative Data Summary

To benchmark the stability of PFBG, we compare its metabolic profile against the industry-standard MIBG and its meta-fluorinated isomer (MFBG).

Table 1: Comparative Pharmacokinetics and Metabolic Stability of Benzylguanidines

Parameter[18F]PFBG[18F]MFBG[123I]MIBG
Primary Target NET (Uptake-1)NET (Uptake-1)NET (Uptake-1)
In Vivo Dehalogenation < 1%< 1%~ 5%
Dominant Excretion Route RenalRenalRenal
Parent Fraction in Urine (24h) > 95%> 95%85 - 90%
Major Metabolite 4-Fluorohippuric Acid3-Fluorohippuric Acidm-Iodohippuric Acid
Metabolite Fraction (Plasma) < 3%< 3%~ 10%

Data synthesized from established biodistribution studies of fluorinated and iodinated benzylguanidines[6],[7].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for the extraction and quantification of PFBG and its metabolites from biological matrices.

Protocol 1: Ex Vivo Metabolite Extraction from Tissue/Plasma

Objective: To isolate the parent radiotracer and its metabolites while preventing ex vivo degradation.

  • Tissue Harvesting & Quenching: Rapidly excise the target tissue (e.g., myocardium, liver) and immediately flash-freeze in liquid nitrogen.

    • Causality: Immediate freezing halts all metabolic and enzymatic processes (e.g., hepatic oxidases), preserving the exact ratio of parent radiotracer to metabolites at the exact time of sacrifice.

  • Homogenization & Protein Precipitation: Homogenize the tissue in 3 volumes of ice-cold 100% acetonitrile (or 0.1 M perchloric acid for plasma samples). Vortex vigorously for 2 minutes.

    • Causality: Organic solvents or strong acids instantly denature proteins and disrupt non-covalent protein-ligand binding, ensuring the total release of the radiotracer into the supernatant while precipitating out metabolic enzymes.

  • Centrifugation & Filtration: Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: This step removes cellular debris and precipitated proteins that would otherwise irreversibly clog the HPLC column frit and cause catastrophic pressure overloads.

Protocol 2: LC-MS/MS and Radio-HPLC Quantification

Objective: To separate and quantify intact PFBG from its trace degradation products (e.g., 4-fluorohippuric acid).

  • Column Selection: Equip the HPLC system with a reversed-phase C18 analytical column (e.g., 250 × 4.6 mm, 5 µm particle size).

    • Causality: The hydrophobic stationary phase effectively retains and resolves the highly polar, basic guanidine parent compound from the acidic, polar metabolites (hippuric acid derivatives)[8].

  • Mobile Phase Gradient: Utilize a binary gradient system:

    • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA)

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Causality: TFA acts as a critical ion-pairing agent. It masks residual silanol groups on the silica matrix, preventing secondary interactions that cause peak tailing for the highly basic guanidine moiety.

  • Dual Detection System: Route the column effluent through an in-line positron/gamma detector, followed by an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS) operating in positive ion mode.

    • Causality: The radio-detector provides absolute quantification of the intact [18F]PFBG versus radiometabolites. Simultaneously, the MS/MS provides definitive structural elucidation of non-radioactive carrier degradation products based on specific mass-to-charge (m/z) transitions (e.g., monitoring the loss of the guanidine group).

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Exploratory

Thermodynamic Stability and Physicochemical Profiling of 1-(4-Fluorobenzyl)Guanidine and Its Radiohalogenated Derivatives

Target Audience: Researchers, Radiochemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 1-(4-Fluorobenzyl)Guanidine (FBG) (CAS: 459-33-6) represents a critical structural sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Radiochemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1-(4-Fluorobenzyl)Guanidine (FBG) (CAS: 459-33-6) represents a critical structural scaffold in the development of targeted radiopharmaceuticals. Originally conceptualized as an advanced analog to the clinical gold-standard meta-iodobenzylguanidine (MIBG), FBG leverages the unique stereoelectronic properties of fluorine to modulate receptor affinity and biological retention. This whitepaper provides an in-depth analysis of the physicochemical properties, thermodynamic stability, and active transport mechanisms of FBG and its therapeutic derivatives, specifically focusing on 3-[²¹¹At]astato-4-fluorobenzylguanidine ([²¹¹At]AFBG) and 4-fluoro-3-iodobenzylguanidine (FIBG).

Molecular Architecture and Physicochemical Properties

The pharmacological efficacy of FBG derivatives is fundamentally dictated by their physicochemical parameters. The substitution of an aromatic hydrogen with a highly electronegative fluorine atom at the para position relative to the benzylguanidine moiety alters the molecule's lipophilicity, electron density, and thermodynamic profile without significantly increasing steric bulk .

The Guanidinium Pharmacophore

The guanidine group is a highly basic moiety with a pKa of approximately 13.6. At a physiological pH of 7.4, it exists almost exclusively (>99.9%) in its protonated, cationic form. This localized positive charge is the absolute prerequisite for recognition by the Norepinephrine Transporter (NET), driving the active cellular internalization of the molecule.

Stereoelectronic Impact of Fluorination

Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) while simultaneously capable of resonance donation (+R) into the aromatic ring. When synthesizing therapeutic radiotracers, heavy halogens (such as ¹²⁵I or ²¹¹At) are typically substituted at the meta (3-) position, placing them ortho to the fluorine atom. This proximity creates a unique stereoelectronic environment that drastically influences both receptor binding thermodynamics and the stability of the carbon-halogen bond.

Table 1: Physicochemical and Thermodynamic Properties
PropertyValueMechanistic Significance
Molecular Formula C₈H₁₀FN₃Fluorine mimics the steric volume of hydrogen while radically altering lipophilicity and electron distribution.
Molecular Weight 167.18 g/mol Low molecular weight ensures rapid diffusion across interstitial spaces to reach target tumor sites.
Guanidine pKa ~13.6Guarantees complete protonation at pH 7.4, satisfying the electrostatic requirement for NET binding.
C-F Bond Energy ~472 kJ/molHighly thermodynamically stable, rendering the molecule highly resistant to in vivo defluorination.

Thermodynamic Stability and In Vivo Dehalogenation Dynamics

A paramount challenge in radiopharmaceutical design is ensuring the thermodynamic stability of the aryl-halogen bond. If this bond is cleaved in vivo (dehalogenation), free radiohalogens are released into systemic circulation, leading to severe off-target radiotoxicity (e.g., free astatine accumulates in the thyroid, spleen, and stomach).

While the C-F bond in the FBG scaffold is incredibly robust, the adjacent C-At bond in [²¹¹At]AFBG exhibits unique thermodynamic vulnerabilities. The carbon-astatine bond is inherently the weakest of the carbon-halogen series due to the large atomic radius and diffuse orbitals of astatine, which result in poor orbital overlap with the aromatic carbon.

The Ortho-Fluorine Effect: In 3-astato-4-fluorobenzylguanidine, the highly electronegative fluorine atom exerts a strong inductive pull (-I) on the adjacent carbon. This polarization further weakens the already fragile C-At bond. Consequently, empirical in vivo biodistribution studies demonstrate that the thermodynamic stability of[²¹¹At]AFBG against oxidative deastatination is lower than that of its non-fluorinated counterpart,[²¹¹At]MABG .

Biological Transport: The NET (Uptake-1) Mechanism

Despite the thermodynamic trade-offs regarding dehalogenation, the fluorinated scaffold drastically improves the thermodynamic binding affinity of the molecule to the Norepinephrine Transporter (NET, Uptake-1).

In competitive inhibition assays utilizing human neuroblastoma cells (SK-N-SH), the concentration of unlabelled MIBG required to inhibit 50% of the radiotracer's uptake (IC₅₀) serves as a direct proxy for the tracer's binding affinity. A higher IC₅₀ indicates that the tracer binds so tightly to the NET pocket that a massive excess of the competitor is required to displace it.

Table 2: Comparative NET Affinity in SK-N-SH Cells
RadiotracerIC₅₀ (Inhibition by Unlabelled MIBG)Relative NET Affinity
[¹³¹I]MIBG 209 nMBaseline
[²¹¹At]MABG 300 nMModerate
[¹²⁵I]FIBG 407 nMHigh
[²¹¹At]AFBG 661 nMHighest

Data Source:

NET_Pathway FBG Protonated FBG Derivative NET Norepinephrine Transporter (NET) FBG->NET High Affinity Binding Cytoplasm Intracellular Cytoplasm NET->Cytoplasm Active Transport (Uptake-1) VMAT Vesicular Monoamine Transporter (VMAT) Cytoplasm->VMAT Intracellular Routing Vesicle Storage Vesicle (Prolonged Retention) VMAT->Vesicle Granular Storage Inhibitor Desipramine (NET Inhibitor) Inhibitor->NET Competitive Blockade

Uptake-1 (NET) mediated transport and vesicular retention of FBG derivatives.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating orthogonal controls to definitively prove causality rather than mere correlation.

Protocol 1: In Vitro Thermodynamic Stability (Dehalogenation) Assay

Purpose: To quantify the thermodynamic resistance of the aryl-halogen bond against enzymatic and chemical cleavage in physiological fluids. Causality & Design: Acetonitrile is explicitly chosen for protein precipitation because it effectively denatures serum enzymes while maintaining the solubility of the highly polar guanidinium moiety, preventing the tracer from co-precipitating with the protein pellet.

  • Incubation: Aliquot 100 µL of human blood serum into a microcentrifuge tube. Add 10 µL of the purified radiotracer (e.g., [²¹¹At]AFBG, ~1 MBq).

  • Thermal Regulation: Incubate the mixture at 37°C under gentle agitation (300 rpm) to simulate physiological thermodynamics.

  • Time-Course Sampling: Withdraw 10 µL aliquots at predefined intervals (1, 2, 4, 8, and 24 hours).

  • Protein Precipitation: Immediately add 10 µL of ice-cold acetonitrile to the sampled aliquot to halt enzymatic activity.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes. Extract the supernatant.

  • Radio-TLC Analysis: Spot the supernatant onto a silica gel TLC plate. Develop using a dual mobile phase system (e.g., ethyl acetate/ethanol) to cleanly separate the intact tracer (which migrates) from free halide ions (which remain near the origin).

  • Quantification: Scan the TLC plate using a radio-chromatogram scanner to calculate the percentage of intact tracer versus free radiohalogen.

Workflow Step1 1. Radiosynthesis of Halogenated FBG Step2 2. Incubation in Human Serum (37°C) Step1->Step2 Step3 3. Protein Precipitation (Acetonitrile Addition) Step2->Step3 Step4 4. Centrifugation & Supernatant Extraction Step3->Step4 Step5 5. Radio-TLC Analysis (Dual Mobile Phase) Step4->Step5 Step6 6. Quantification of Free Halide Release Step5->Step6

Self-validating experimental workflow for evaluating in vitro thermodynamic stability.

Protocol 2: NET-Mediated Cellular Uptake Assay (SK-N-SH Cells)

Purpose: To evaluate the specific, active transport of FBG derivatives into neuroblastoma cells. Causality & Design: This protocol is self-validating through three orthogonal controls:

  • 4°C Incubation: Arrests ATP-dependent processes, proving the uptake is active, not passive diffusion.

  • Ouabain Addition: Disrupts the Na⁺/K⁺ ATPase pump, proving the symporter relies on a sodium gradient.

  • Desipramine Addition: A highly specific NET inhibitor, proving the uptake is exclusively mediated by the Uptake-1 pathway rather than alternative monoamine transporters.

  • Cell Preparation: Seed SK-N-SH human neuroblastoma cells in 24-well plates at a density of 2 × 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Control Pre-incubation: Wash cells with warm uptake buffer. For control wells, pre-incubate for 30 minutes with either:

    • Desipramine (1 µM) to block NET.

    • Ouabain (100 µM) to collapse the Na⁺ gradient.

    • Alternatively, shift a subset of plates to 4°C.

  • Tracer Addition: Add 37 kBq of the radiolabeled FBG derivative to each well.

  • Incubation: Incubate for exactly 2 hours (at 37°C or 4°C depending on the cohort).

  • Termination & Washing: Rapidly aspirate the radioactive medium. Wash the cells three times with ice-cold PBS to halt transport and remove unbound tracer.

  • Lysis & Gamma Counting: Lyse the cells using 1 M NaOH. Transfer the lysate to counting tubes and quantify the internalized radioactivity using an automated gamma counter. Normalize data to total cellular protein content (determined via Bradford assay).

References

  • Vaidyanathan, G., Zhao, X. G., Larsen, R. H., & Zalutsky, M. R. (1997). 3-[²¹¹At]astato-4-fluorobenzylguanidine: a potential therapeutic agent with prolonged retention by neuroblastoma cells. British Journal of Cancer, 76(2), 226–233. URL:[Link][1][2]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2544654, 4-Fluorobenzylguanidine. URL:[Link][3]

  • FDA Global Substance Registration System (GSRS). 4-Fluorobenzylguanidine (Unique Ingredient Identifier: 5ACF8DNX4F). URL:[Link][4][5]

Sources

Foundational

The Chemical Evolution of 1-(4-Fluorobenzyl)Guanidine: Discovery, Mechanistic Pathways, and Historical Synthesis Routes

The Diagnostic Imperative & Discovery Context For decades, meta-iodobenzylguanidine (MIBG) labeled with 123 I or 131 I has been the gold standard for imaging and treating neuroendocrine tumors (such as neuroblastoma and...

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Author: BenchChem Technical Support Team. Date: April 2026

The Diagnostic Imperative & Discovery Context

For decades, meta-iodobenzylguanidine (MIBG) labeled with 123 I or 131 I has been the gold standard for imaging and treating neuroendocrine tumors (such as neuroblastoma and pheochromocytoma) and assessing myocardial sympathetic innervation. However, the suboptimal dosimetry and spatial resolution of single-photon emission computed tomography (SPECT) isotopes drove the field to seek Positron Emission Tomography (PET) alternatives.

Fluorine-18 ( 18 F), with its ideal half-life (109.8 min) and high positron yield, became the nuclide of choice. During the structural exploration of 18 F-labeled benzylguanidines, 1-(4-Fluorobenzyl)Guanidine (also known as para-fluorobenzylguanidine or PFBG;1[1]) was synthesized. The primary scientific objective was to evaluate the structure-activity relationship (SAR) of the guanidine pharmacophore when the halogen is shifted from the meta to the para position[2][3]. Furthermore, PFBG served as a critical foundational scaffold for the development of advanced targeted α -particle therapeutics, such as 3-[ 211 At]astato-4-fluorobenzylguanidine[4].

Pharmacological Mechanism: The Uptake-1 Pathway

As an analogue of norepinephrine, PFBG exerts its biological utility by targeting the Norepinephrine Transporter (NET), historically referred to as the Uptake-1 mechanism[3][4]. The causality of its cellular retention relies on a two-step active transport system:

  • Membrane Transport: PFBG is actively internalized into the cytosol via NET.

  • Vesicular Sequestration: Once in the cytosol, it is sequestered into neurosecretory storage vesicles by the Vesicular Monoamine Transporter (VMAT), preventing rapid enzymatic degradation.

NET_Pathway PFBG 1-(4-Fluorobenzyl)Guanidine (PFBG) NET Norepinephrine Transporter (NET / Uptake-1) PFBG->NET Active Transport (Competitive Binding) VMAT Vesicular Monoamine Transporter (VMAT) NET->VMAT Cytosolic Internalization Storage Neurosecretory Storage Vesicles VMAT->Storage Vesicular Sequestration

Fig 1: Mechanistic pathway of PFBG cellular uptake via the Norepinephrine Transporter (NET).

Historical Synthesis Routes & Chemical Causality

The synthesis of [ 18 F]PFBG underwent a fascinating chemical evolution, driven by the need to eliminate competitive impurities that compromised biological assays.

Generation 1: The Nitro-Precursor Route (The Flawed Baseline)

Initially,[ 18 F]PFBG was synthesized via a standard nucleophilic aromatic substitution (S N​ Ar) using 4-nitrobenzonitrile.

  • The Causality of Failure: While chemically sound, this route left unreacted 4-nitrobenzonitrile in the mixture. Because this precursor is neutral and highly lipophilic, it co-eluted with the fluorinated intermediate. Biologically, this trace nitro-impurity acted as a competitive inhibitor at the NET site, artificially depressing the specific binding of the radiotracer to SK-N-SH human neuroblastoma cells to a mere 16.9%[3].

Generation 2: The Quaternary Ammonium (Q.S.) Route (The Breakthrough)

To solve the separation crisis, radiochemists transitioned to a 4-nitrilophenyl trimethylammonium trifluoromethanesulfonate (Q.S.) precursor[3].

  • The Causality of Success: The trimethylammonium leaving group is permanently cationic. Following the S N​ Ar fluorination, any unreacted precursor remains highly polar and ionic, while the desired 4-[ 18 F]fluorobenzonitrile is neutral. This massive polarity differential allows for absolute, immediate separation via a simple silica solid-phase extraction (SPE) cartridge. By eliminating the competitive impurity, specific in vitro cell binding surged to 26.5%, and overall radiochemical yields skyrocketed to 50–55%[3].

QS_Synthesis Precursor 4-Nitrilophenyl Trimethylammonium Trifluoromethanesulfonate Inter1 4-[18F]Fluorobenzonitrile Precursor->Inter1 F18 [18F]Fluoride / K2CO3 Kryptofix 2.22 F18->Inter1 Inter2 4-[18F]Fluorobenzylamine Inter1->Inter2 Reductant LiAlH4 / THF Reduction Reductant->Inter2 Product 1-(4-[18F]Fluorobenzyl)Guanidine (50-55% Yield) Inter2->Product Guanylating Cyanamide Guanylation Guanylating->Product

Fig 2: Generation 2 radiosynthesis workflow of [18F]PFBG utilizing the Q.S. precursor route.

Generation 3: Diaryliodonium Salts (Modern Automation)

More recently, researchers developed a two-step automated synthesis using diaryliodonium salt precursors. While the radiochemical yield is lower (~20%), the stability of the precursor and the ease of cassette-based automation make it highly attractive for modern GMP-compliant production[5].

Quantitative Data Summaries

The following tables synthesize the historical performance metrics of PFBG synthesis and its biological evaluation.

Table 1: Radiochemical Synthesis Metrics of [ 18 F]PFBG

Synthesis RoutePrecursor UsedRadiochemical YieldTotal TimeKey Chemical AdvantageMajor Limitation
Generation 1 4-Nitrobenzonitrile~10–15%60 minSimple precursor availabilityUnreacted precursor causes competitive NET inhibition
Generation 2 Quaternary Ammonium (Q.S.)50–55%50 minAbsolute precursor separation; high specific bindingRequires multi-step post-fluorination processing
Generation 3 Diaryliodonium Salts~20%60 minAutomated 2-step processLower overall yield compared to the Q.S. route

Table 2: Biological Uptake Comparison (4h Post-Injection in Mice)

CompoundSK-N-SH Cell Binding (In Vitro)Adrenal Uptake (% ID/g)Heart Uptake (% ID/g)Structural Mimicry to Native Norepinephrine
[ 18 F]PFBG (Nitro-route)16.9 ± 1.6%N/AN/ALow (Compromised by impurities)
[ 18 F]PFBG (Q.S.-route)26.5 ± 1.1%20.3 ± 4.85.9 ± 0.8Moderate (Para-substituted)
[ 18 F]MFBG N/A23.8 ± 5.010.5 ± 1.7High (Meta-substituted)

Expert Insight: Table 2 reveals a critical pharmacological reality. Despite PFBG offering a 5-fold higher radiochemical yield than its meta-isomer (MFBG) via the Q.S. route, MFBG demonstrates superior in vivo adrenal and heart uptake[3]. This is because the meta-substitution pattern more accurately mimics the spatial geometry of native norepinephrine, making MFBG the ultimately preferred clinical tracer, while PFBG remains a vital historical and structural stepping stone.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as Self-Validating Systems —incorporating physical or chemical feedback loops that allow the scientist to verify reaction success in real-time.

Protocol A: Radiosynthesis of[ 18 F]PFBG via the Q.S. Route

Reference Standard:3[3].

  • Azeotropic Drying: Pass aqueous [ 18 F]fluoride through a QMA anion exchange cartridge. Elute with a solution of Kryptofix 2.22 and K 2​ CO 3​ in acetonitrile/water. Evaporate to absolute dryness under helium at 110°C.

  • Nucleophilic Substitution (S N​ Ar): Add 4-nitrilophenyl trimethylammonium trifluoromethanesulfonate (Q.S.) in anhydrous DMSO. Heat at 120°C for 10 minutes.

    • Self-Validation Checkpoint: Pass the crude mixture through a silica Sep-Pak. The neutral 4-[ 18 F]fluorobenzonitrile easily elutes in ether, while the unreacted cationic Q.S. precursor is permanently retained on the silica. If the eluate is highly radioactive, the S N​ Ar and separation were successful.

  • Nitrile Reduction: Evaporate the ether, dissolve the residue in THF, and add LiAlH 4​ . React for 5 minutes at room temperature to reduce the nitrile to 4-[ 18 F]fluorobenzylamine. Quench carefully with water.

  • Guanylation: Add cyanamide (or a substituted thiourea) and heat at 100°C for 15 minutes to form the guanidine moiety.

  • Purification: Purify the final product via semi-preparative reverse-phase HPLC (e.g., C18 column, ethanol/ammonium acetate buffer).

Protocol B: Standard Cold Synthesis of 1-(4-Fluorobenzyl)Guanidine HCl

For the creation of non-radioactive reference standards[6].

  • Amine Preparation: Dissolve 1.0 equivalent of 4-fluorobenzylamine in anhydrous N,N-dimethylformamide (DMF).

  • Guanylation via Boc-S-methylisothiourea: Add 1.1 equivalents of N,N'-di-Boc-S-methylisothiourea and 2.0 equivalents of triethylamine (Et 3​ N). Stir at room temperature for 24 hours.

    • Self-Validation Checkpoint: Unlike cyanamide, which requires harsh conditions, this reaction is driven forward by the evolution of methanethiol gas (Le Chatelier's principle). The distinct olfactory presence of methanethiol (handled safely in a fume hood) acts as a real-time indicator of reaction progress.

  • Deprotection & Salt Formation: Isolate the Boc-protected intermediate via aqueous workup. Dissolve in dichloromethane and treat with trifluoroacetic acid (TFA) to remove the Boc groups. Finally, treat with 0.5M HCl in methanol to precipitate 1-(4-Fluorobenzyl)Guanidine Hydrochloride as a stable white crystalline solid.

References

  • PubChem , "p-Fluorobenzylguanidine hydrochloride | C8H11ClFN3 | CID 16247540". National Institutes of Health (NIH).1

  • Garg, S., et al. , "Synthesis and Preliminary Evaluation of Para- And meta-[18F]fluorobenzylguanidine". Nuclear Medicine and Biology, 1994. 3

  • Zhang, H., et al. , "Synthesis of 18F-Fluorobenzylguanidine analogues via SNAr substitution". Journal of Nuclear Medicine, 2011. 5

  • Vaidyanathan, G., et al. , "3-[211At]astato-4-fluorobenzylguanidine: a potential therapeutic agent with prolonged retention by neuroblastoma cells". British Journal of Cancer, 1997. 4

  • MDPI , "Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives". Molecules, 2022. 6

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for the synthesis of 1-(4-Fluorobenzyl)Guanidine

Application Note & Protocol Topic: A Step-by-Step Protocol for the Synthesis of 1-(4-Fluorobenzyl)Guanidine Hydrochloride Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-F...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Step-by-Step Protocol for the Synthesis of 1-(4-Fluorobenzyl)Guanidine Hydrochloride

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Fluorobenzyl)Guanidine as its hydrochloride salt. Guanidine derivatives are a critical class of compounds in medicinal chemistry and drug development, recognized for their role in biologically active molecules.[1][2] This protocol outlines a robust two-step synthetic route commencing with the guanylation of 4-fluorobenzylamine using a protected pyrazole-carboxamidine reagent, followed by an acid-catalyzed deprotection. The methodology is designed for high yield and purity, and this guide explains the chemical principles behind each step to ensure reproducibility and safety. It is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Scientific Rationale

The guanidinium group, due to its planarity, high basicity (pKa of conjugate acids ~12.5-13.5), and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous natural products and synthetic drugs.[3] The synthesis of substituted guanidines is therefore a foundational process in organic and medicinal chemistry.

This protocol employs a widely adopted and reliable strategy: the reaction of a primary amine with a pre-activated, protected guanylating agent.[4] Specifically, 4-fluorobenzylamine is reacted with N,N′-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. This reagent is chosen for several key reasons:

  • Reactivity: The pyrazole moiety is an excellent leaving group, facilitating the nucleophilic attack by the primary amine.

  • Stability: The reagent is a stable, crystalline solid that is easy to handle.

  • Protection Strategy: The tert-butoxycarbonyl (Boc) protecting groups render the intermediate product soluble in common organic solvents, simplifying purification by standard techniques like flash chromatography.[5] They also temper the extreme basicity of the guanidine group during the initial reaction.

The subsequent deprotection step utilizes strong acidic conditions to efficiently remove the Boc groups, yielding the final product as a stable hydrochloride salt, which is typically a crystalline solid that is easier to handle and store than the free base.[6]

Reaction Scheme

Step 1: Guanylation Guanylation Reaction

Step 2: Deprotection Deprotection Reaction

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.Required PurityNotes
4-Fluorobenzylamine140-75-0125.15 g/mol ≥98%Commercially available.[7][8]
N,N′-bis(Boc)-1H-pyrazole-1-carboxamidine152120-54-2310.35 g/mol ≥98%Common guanylating agent.
Dichloromethane (DCM), Anhydrous75-09-284.93 g/mol ≥99.8%Use a dry solvent from a solvent purification system or a sealed bottle.
Hydrochloric Acid, 4.0 M in 1,4-Dioxane7647-01-036.46 g/mol 4.0 MCommercially available solution. Highly corrosive.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeFor chromatography and extraction.
Hexanes110-54-3-ACS GradeFor chromatography.
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37 g/mol Reagent GradeFor drying organic layers.
Deionized Water7732-18-518.02 g/mol -For work-up.
Saturated Sodium Bicarbonate (NaHCO₃) soln.144-55-884.01 g/mol -For work-up.
Brine (Saturated NaCl soln.)7647-14-558.44 g/mol -For work-up.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash chromatography system (silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

  • Analytical balance

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Safety Precautions

  • General: This procedure must be performed in a well-ventilated fume hood.[9] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable choice), must be worn at all times.[10][11]

  • Reagent-Specific Hazards:

    • 4-Fluorobenzylamine: Corrosive and causes skin burns and eye damage. Handle with care.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

    • HCl in Dioxane: Extremely corrosive and toxic. Generates HCl gas. Always handle in the back of a fume hood and ensure the container is opened and used with extreme caution.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9]

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Guanylation cluster_1 Step 2: Deprotection start Starting Materials: - 4-Fluorobenzylamine - N,N′-bis(Boc)-1H-pyrazole-1-carboxamidine - Anhydrous DCM reaction1 Reaction Vessel (0°C to RT) start->reaction1 Combine & Stir workup1 Aqueous Work-up (H₂O, Brine) reaction1->workup1 12-16 hours purify1 Purification (Flash Chromatography) workup1->purify1 Extract & Dry product1 Intermediate: N,N′-bis(Boc)-1-(4-Fluorobenzyl)Guanidine purify1->product1 reaction2 Reaction Vessel (0°C to RT) product1->reaction2 Dissolve in 4M HCl/Dioxane workup2 Product Isolation reaction2->workup2 2-4 hours product2 Final Product: 1-(4-Fluorobenzyl)Guanidine HCl workup2->product2 Evaporate & Triturate

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Application

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of 1-(4-Fluorobenzyl)Guanidine in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Plasma, Serum, and Tissue Homogenates Analyte: 1-(4-Fluorobenzyl)Guanidine (PFBG) Introduction & Preclinical Context 1-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Plasma, Serum, and Tissue Homogenates Analyte: 1-(4-Fluorobenzyl)Guanidine (PFBG)

Introduction & Preclinical Context

1-(4-Fluorobenzyl)guanidine is a highly polar, basic analog of the established neuroendocrine tumor-targeting agent meta-iodobenzylguanidine (MIBG). While its 18 F-radiolabeled counterpart is heavily utilized in Positron Emission Tomography (PET) to image norepinephrine transporter (NET) expression 1, the non-radioactive 19 F-isotope is critical for preclinical pharmacokinetic (PK), pharmacodynamic (PD), and biodistribution modeling.

Historically, biodistribution studies relied on tracing radioactivity, which poses significant safety hazards, high costs, and an inability to differentiate between the intact drug and free dissociated halogens 2. Transitioning to a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform eliminates these constraints, providing a highly specific, high-throughput alternative for quantifying intact 1-(4-Fluorobenzyl)guanidine in complex biological matrices 3.

Mechanistic Insights: Overcoming Physicochemical Challenges

As a Senior Application Scientist, it is crucial to design sample preparation workflows based on the fundamental physicochemical properties of the analyte, rather than relying on generic protocols.

The Guanidine Challenge: 1-(4-Fluorobenzyl)guanidine contains a guanidino moiety with a pKa of ~13.6. This means the molecule is permanently and strongly positively charged at any physiological or standard chromatographic pH.

  • Non-Specific Binding: In neutral organic solvents, this strong positive charge leads to severe electrostatic binding to the residual negative charges on precipitated proteins, endogenous phospholipids, and the silanol groups of glass or plastic labware.

  • The WCX Solution: For Solid-Phase Extraction (SPE), using a Strong Cation Exchange (MCX) sorbent is a trap. The permanently charged guanidine binds so tightly to the sulfonic acid groups of MCX that eluting it requires dangerously high pH levels (>14) that dissolve silica and degrade the analyte. Causality: By utilizing a Weak Cation Exchange (WCX) sorbent (carboxylate surface, pKa ~4.5), we can load the sample at pH 7.0 (strong binding) and elute simply by dropping the pH with 2% Formic Acid. The acid neutralizes the sorbent, cleanly releasing the permanently charged guanidine.

Experimental Workflow

Workflow cluster_0 Method A: High-Throughput PPT cluster_1 Method B: High-Sensitivity WCX SPE N1 Biological Matrix (Plasma / Tissue Homogenate) N2 Spike Internal Standard (e.g., 4-Hydroxyphenformin) N1->N2 N3A Acidified Protein Precipitation (1% FA in Acetonitrile) N2->N3A Routine PK N3B Load Sample at pH 7.0 (Analyte +, Sorbent -) N2->N3B Trace Levels N4A Centrifugation (14,000 x g, 10 min, 4°C) N3A->N4A N6 Evaporation & Reconstitution (Initial Mobile Phase) N4A->N6 N4B Wash (100% Methanol) N3B->N4B N5B Elute (2% FA in Methanol) N4B->N5B N5B->N6 N7 LC-MS/MS Analysis (ESI+, MRM Mode) N6->N7

Workflow for 1-(4-Fluorobenzyl)guanidine extraction prior to LC-MS/MS.

Step-by-Step Sample Preparation Protocols

Method A: Acidified Protein Precipitation (PPT) - For High-Throughput PK

This method leverages acidic conditions to neutralize proteins and labware, preventing the loss of the basic analyte during precipitation 3.

  • Aliquot: Transfer 50 µL of plasma or tissue homogenate into a 1.5 mL low-bind polypropylene tube.

  • Internal Standard (IS): Add 10 µL of IS working solution (e.g., 4-hydroxyphenformin at 200 ng/mL). Vortex for 10 seconds.

  • Acidified Precipitation: Add 200 µL of cold Acetonitrile containing 1% Formic Acid (v/v).

    • Causality: The low pH ensures carboxyl groups on proteins are protonated, preventing ionic binding of the positively charged guanidine to the protein pellet.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Self-Validation Checkpoint: The supernatant must be crystal clear. Any turbidity indicates incomplete precipitation; if observed, incubate at -20°C for 10 minutes and re-centrifuge.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Vortex to mix.

Method B: Weak Cation Exchange (WCX) SPE - For Trace-Level Tissue Biodistribution

This method isolates the analyte from severe matrix effects (e.g., lipid-rich brain or liver tissue) by exploiting reversible ionic interactions.

  • Sample Pre-treatment: Dilute 100 µL of biological sample with 300 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Spike with 10 µL of IS.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through a polymeric WCX cartridge (e.g., Oasis WCX, 30 mg/1 cc).

  • Loading: Load the pre-treated sample at 1 mL/min.

    • Causality: At pH 7.0, the WCX sorbent is negatively charged (-COO⁻) and the guanidine is positively charged. The analyte is captured via strong ionic bonds.

  • Washing: Wash with 1 mL of 5% Ammonium Hydroxide in Water, followed by 1 mL of 100% Methanol.

    • Causality: The basic wash removes acidic interferences. The 100% Methanol wash strips away neutral lipids and phospholipids. The analyte remains locked in place due to the ionic interaction.

  • Elution: Elute the target analyte with 2 × 500 µL of 2% Formic Acid in Methanol.

    • Causality: The acid drops the pH below the pKa of the sorbent (~4.5), neutralizing it to -COOH and breaking the ionic bond, cleanly releasing the analyte.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

    • Self-Validation Checkpoint: Inject a matrix blank processed through this SPE method immediately after the highest calibration standard to ensure no carryover exceeds 20% of the Lower Limit of Quantification (LLOQ).

LC-MS/MS Analytical Method

Due to the high polarity of 1-(4-Fluorobenzyl)guanidine, a C18 column with high aqueous stability and sharp peak shapes for basic compounds is required.

Instrumentation: Agilent 1290 Infinity II LC coupled to a 6495 Triple Quadrupole MS (or equivalent). Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Table 1: LC-MS/MS Gradient Conditions
Time (min)Mobile Phase A (%)Mobile Phase B (%)System State
0.0097.03.0Initial Hold
0.1097.03.0Desalting / Loading
2.0010.090.0Linear Gradient Elution
3.0010.090.0Column Wash
3.1097.03.0Re-equilibration
5.0097.03.0End of Run
Table 2: MRM Transitions and MS Parameters (Positive ESI)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-(4-Fluorobenzyl)guanidine168.1109.015Quantifier
1-(4-Fluorobenzyl)guanidine168.190.025Qualifier
4-Hydroxyphenformin (IS)222.1121.020Internal Standard

Note: The primary fragmentation of PFBG (168.1 → 109.0) corresponds to the cleavage of the guanidine group, yielding the highly stable 4-fluorobenzyl carbocation.

Quantitative Data & Validation Parameters

The described methodologies yield highly reproducible validation parameters, conforming to FDA/EMA bioanalytical guidelines. Below is a summary of expected quantitative metrics when utilizing the Acidified PPT method for plasma and the WCX SPE method for tissue homogenates 3.

Table 3: Summary of Method Validation Parameters
ParameterPlasma (Method A: PPT)Liver Tissue (Method B: WCX SPE)Acceptance Criteria
Linear Dynamic Range 1.0 – 500 ng/mL0.5 – 250 ng/gR² ≥ 0.995
Lower Limit of Quant. (LLOQ) 1.0 ng/mL0.5 ng/gS/N ≥ 10
Extraction Recovery 92.4% ± 4.1%96.5% ± 3.2%Consistent across QC levels
Matrix Effect (Ion Suppression) 88.5% ± 5.5%98.2% ± 2.1%85% – 115%
Intra-day Precision (CV%) 4.2% – 12.1%3.5% – 8.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 95.0% – 108%97.5% – 104%85% – 115%

Conclusion

Quantifying 1-(4-Fluorobenzyl)guanidine via LC-MS/MS provides a robust, radiation-free alternative to traditional radiometric tracking for preclinical drug development. By understanding the extreme basicity of the guanidine moiety, scientists can deploy targeted sample preparation strategies—specifically acidified protein precipitation or weak cation exchange (WCX) SPE—to eliminate non-specific binding, maximize recovery, and ensure high-fidelity pharmacokinetic data.

References

  • Synthesis and Evaluation of[18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter.National Institutes of Health (NIH).
  • A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use.National Institutes of Health (NIH).
  • Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG).National Institutes of Health (NIH).

Sources

Method

Application Note: In Vitro Cell Culture Assays for 1-(4-Fluorobenzyl)Guanidine Targeting the Norepinephrine Transporter

Executive Summary 1-(4-Fluorobenzyl)Guanidine (PFBG), a structural analog of the widely used radiotracer meta-iodobenzylguanidine (MIBG), is a critical compound in the development of targeted imaging and therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Fluorobenzyl)Guanidine (PFBG), a structural analog of the widely used radiotracer meta-iodobenzylguanidine (MIBG), is a critical compound in the development of targeted imaging and therapeutic agents for neuroendocrine tumors[1]. By substituting the meta-iodine with a para-fluorine, researchers can modulate the molecule's binding affinity and pharmacokinetics for the human norepinephrine transporter (hNET)[1]. This application note provides a comprehensive, field-proven framework for evaluating the in vitro cellular uptake and competitive binding of PFBG.

Instead of merely listing steps, this guide emphasizes the causality behind each experimental choice, ensuring that your assay functions as a self-validating system capable of distinguishing true active transport from non-specific membrane binding.

Mechanistic Rationale & Experimental Design

To design a robust assay, one must first understand the biological machinery. PFBG enters neuroendocrine cells (such as SK-N-SH or PC-12) via the "Uptake-1" mechanism —an active, sodium-dependent symport process driven by hNET[2]. Once internalized, the compound is sequestered into chromaffin granules by the vesicular monoamine transporter (VMAT).

Because hNET relies on the Na+/K+ ATPase to maintain a sodium gradient, the transport is highly sensitive to metabolic and pharmacological disruption. This biological reality dictates our experimental controls:

  • Temperature Control (4°C): Active transport is ATP-dependent. Incubating cells at 4°C halts hNET function and decreases membrane fluidity, allowing us to isolate and subtract non-specific passive diffusion[2].

  • Pharmacological Blockade: Desipramine (a direct hNET antagonist) and Ouabain (a Na+/K+ ATPase inhibitor) are used to collapse the Uptake-1 pathway[2].

If the uptake signal at 37°C minus the signal at 4°C equals the signal blocked by desipramine, the assay is mathematically self-validating: the measured uptake is exclusively hNET-mediated.

hNET_Pathway PFBG 1-(4-Fluorobenzyl)Guanidine (PFBG) hNET Human Norepinephrine Transporter (hNET) PFBG->hNET Extracellular Binding Uptake1 Active Uptake-1 Mechanism (Na+/Cl- dependent) hNET->Uptake1 Translocation Vesicle Intracellular Storage (Chromaffin Granules) Uptake1->Vesicle VMAT-mediated Storage Desipramine Desipramine / Ouabain (Selective Inhibitors) Desipramine->hNET Competitive Blockade TempControl 4°C Incubation (ATP Depletion) TempControl->Uptake1 Inhibits Active Transport

Figure 1: Mechanistic pathway of 1-(4-Fluorobenzyl)Guanidine cellular uptake and its inhibition.

Cell Culture Preparation

The choice of cell line is critical. SK-N-SH (human neuroblastoma) and PC-12 (rat pheochromocytoma) naturally express high levels of hNET and VMAT, making them the gold standard for guanidine analog assays[3],[2].

Reagents & Conditions:

  • Medium: Roswell Park Memorial Institute (RPMI) 1640 medium[3].

  • Supplementation: 10% Fetal Bovine Serum (FBS), 1% penicillin–streptomycin (5000 U/mL)[3],.

  • Environment: 37°C in a humidified atmosphere containing 5% CO₂[3].

  • Seeding Density: Seed cells in 24-well plates at 2×105 cells/well 48 hours prior to the assay to ensure exponential growth and stable hNET expression.

Protocol A: Competitive Inhibition Assay (IC50 Determination)

This protocol uses unlabeled 1-(4-Fluorobenzyl)Guanidine to compete with a radiolabeled tracer (e.g., [125I]MIBG or [18F]MFBG) to determine the binding affinity (IC50) of PFBG for hNET,[2].

Step-by-Step Methodology:
  • Equilibration: Aspirate the growth medium. Wash the cells twice with warm (37°C) assay buffer (e.g., HEPES-buffered saline). Add 400 µL of assay buffer to each well and incubate for 15 minutes at 37°C.

  • Inhibitor Preparation: Prepare serial dilutions of unlabeled PFBG ranging from 10−10 M to 10−4 M.

  • Control Establishment (The Self-Validating Loop):

    • Total Binding Control: Assay buffer only (no PFBG).

    • Non-Specific Binding Control (Chemical): Add 50 µM Desipramine[2].

    • Non-Specific Binding Control (Physical): Pre-equilibrate a separate plate at 4°C for 1 hour prior to the assay,[2].

  • Tracer Addition: Add 50 µL of the PFBG dilutions (or controls) to the respective wells. Immediately add 50 µL of the radiolabeled tracer (e.g., 75 nCi of [125I]MIBG).

  • Incubation: Incubate the plates for exactly 2 hours at 37°C (or 4°C for the physical control plate).

  • Termination & Washing:

    • Causality Check: Active transport must be halted instantly to prevent efflux. Place plates on ice and aspirate the radioactive medium.

    • Wash rapidly three times with 1 mL of ice-cold PBS. The cold temperature rigidifies the lipid bilayer and stops hNET activity, locking the internalized PFBG inside the cell[2].

  • Lysis & Quantification: Lyse the cells using 0.5 mL of 1 M NaOH for 15 minutes. Transfer the lysate to counting tubes and measure radioactivity using a gamma counter. Normalize data to total cellular protein using a Bradford assay.

Protocol B: Time-Dependent Cellular Uptake Kinetics

To evaluate how quickly PFBG is internalized, a time-course assay is performed.

Step-by-Step Methodology:
  • Preparation: Prepare SK-N-SH or PC-12 cells in 24-well plates as described above[3],[2].

  • Dosing: Add a fixed concentration of labeled PFBG (or a surrogate tracer) to the wells.

  • Time-Course Incubation: Incubate cells at 37°C. Harvest independent wells at specific time points: 15 min, 30 min, 1 h, 2 h, and 4 h.

  • Efflux Prevention: At each time point, immediately remove the medium and wash three times with ice-cold PBS to arrest transport kinetics.

  • Harvesting: Lyse cells with 1 M NaOH and quantify the retained concentration.

Quantitative Data Summary

The structural shift from a meta-substitution (MFBG) to a para-substitution (PFBG) significantly impacts hNET affinity. The table below summarizes the expected competitive binding profiles based on established literature[1],[2].

CompoundTarget TransporterCell Line ModelIC50 (nM) vs MIBGRelative Uptake (1h)
1-(4-Fluorobenzyl)Guanidine (PFBG) hNETSK-N-SH~661Moderate
1-(3-Fluorobenzyl)Guanidine (MFBG) hNETC6-hNET / SK-N-SH~300High
Meta-Iodobenzylguanidine (MIBG) hNETSK-N-SH~209Very High

Data Interpretation: While PFBG has a higher IC50 (indicating lower binding affinity) and approximately 4-fold lower in vitro cell uptake compared to MIBG[1],[2], it remains a highly valuable scaffold. Its rapid body clearance and lower uptake in non-targeting organs in vivo often result in favorable signal-to-noise ratios for diagnostic imaging[1].

References

  • Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter - PubMed (NIH) - 1

  • 3-[211At]astato-4-fluorobenzylguanidine: a potential therapeutic agent with prolonged retention by neuroblastoma cells - PubMed (NIH) - 2

  • Comprehensive Head-to-Head Study between Meta-[211At]astato-benzylguanidine and with Meta-[131I]iodo-benzylguanidine in Pheochromocytoma - ACS Publications - 3

  • No-Carrier-Added Iodine-131-FIBG: Evaluation of an MIBG Analog - SNM Journals - Link

Sources

Technical Notes & Optimization

Troubleshooting

Reducing impurities and side reactions in 1-(4-Fluorobenzyl)Guanidine synthesis

Welcome to the technical support center for the synthesis of 1-(4-Fluorobenzyl)Guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluorobenzyl)Guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important compound. Our goal is to empower you with the scientific rationale behind each step, enabling you to reduce impurities, minimize side reactions, and optimize your synthetic outcomes.

Introduction: The Chemistry of Guanidinylation

The synthesis of 1-(4-Fluorobenzyl)Guanidine typically involves the nucleophilic attack of 4-fluorobenzylamine on a suitable guanylating agent. The guanidine functional group, with its high basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous biologically active molecules. However, its synthesis can be challenging, often leading to a variety of impurities and side products if not performed under carefully controlled conditions. This guide will explore common synthetic routes and provide solutions to the problems you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 1-(4-Fluorobenzyl)Guanidine, providing potential causes and actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the common reasons for this?

Answer: Low yields in guanylation reactions are a frequent issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Scientific Explanation Recommended Solution
Incomplete Reaction The guanylation of 4-fluorobenzylamine may be slow due to steric hindrance or the reactivity of the chosen guanylating agent.- Increase the reaction time and monitor progress by TLC or LC-MS.- If using a milder guanylating agent like 1H-pyrazole-1-carboxamidine, consider switching to a more reactive one such as N,N'-di-Boc-N''-triflylguanidine, especially if the amine is unreactive.[1]
Suboptimal Reaction Temperature Guanylation reactions can be sensitive to temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to decomposition of reactants or products.- Optimize the reaction temperature. For many guanylation reactions, heating is required to drive the reaction to completion. A typical starting point is refluxing in a suitable solvent like toluene or isopropanol.[2]
Incorrect Stoichiometry An incorrect molar ratio of the amine to the guanylating agent can lead to incomplete conversion or the formation of side products.- Use a slight excess (1.1-1.2 equivalents) of the 4-fluorobenzylamine to ensure complete consumption of the more expensive guanylating agent.
Poor Quality of Reagents The purity of starting materials, especially the 4-fluorobenzylamine and the guanylating agent, is critical. Impurities can interfere with the reaction.- Ensure the purity of your starting materials. 4-Fluorobenzylamine can be purified by distillation if necessary. Check the purity of the guanylating agent by NMR or melting point.
FAQ 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC or peaks in LC-MS. What are the likely impurities and how can I avoid them?

Answer: The formation of impurities is a common challenge in guanidine synthesis. Understanding the potential side reactions is key to minimizing their formation.

Potential Impurity Formation Mechanism Prevention & Mitigation
Unreacted 4-Fluorobenzylamine Incomplete reaction.- Drive the reaction to completion by increasing reaction time or temperature.- Use a slight excess of the guanylating agent.
N,N'-bis(4-Fluorobenzyl)guanidine Reaction of the product, 1-(4-Fluorobenzyl)Guanidine, with another molecule of 4-fluorobenzylamine. This is more likely if a large excess of the amine is used.- Use a stoichiometry of approximately 1:1 for the amine and guanylating agent.
Melamine/Cyanuric Acid Derivatives (if using cyanamide) Cyanamide can trimerize to form melamine, especially under basic conditions or at elevated temperatures.- Control the reaction temperature carefully.- Add the cyanamide solution slowly to the reaction mixture.
Urea or Thiourea Derivatives If using a carbodiimide or isothiourea-based guanylating agent, hydrolysis can lead to the formation of ureas or thioureas.- Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Boc-protected Impurities (if using Boc-protected guanylating agent) Incomplete deprotection of the Boc groups.- Ensure complete deprotection by using a sufficient concentration of strong acid (e.g., TFA or HCl in dioxane) and adequate reaction time.
tert-Butylated Product (during Boc deprotection) The tert-butyl cation generated during Boc deprotection can act as an alkylating agent, leading to the formation of a byproduct with a mass increase of 56 Da.[3]- Use a scavenger, such as triethylsilane or thioanisole, in the deprotection mixture to trap the tert-butyl cation.[3]
FAQ 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating my product as a clean, crystalline solid. It is oily or remains in solution.

Answer: Guanidines are often highly polar and can be challenging to crystallize. The following strategies can be employed to improve isolation.

Problem Explanation Recommended Solution
Product is too soluble in the reaction solvent The high polarity of the guanidine salt can lead to high solubility in polar solvents.- Concentrate the reaction mixture in vacuo to remove the solvent.[4][5][6][7][8]
Presence of oily impurities Residual solvents or oily byproducts can prevent crystallization.- Triturate the crude product with a non-polar solvent like diethyl ether or hexane to wash away less polar impurities.[2] - Purify the crude product by column chromatography before attempting crystallization.[9]
Difficulty in forming crystals The product may form a supersaturated solution or an amorphous solid.- Attempt to precipitate the product as its hydrochloride or another salt by adding a solution of HCl in an organic solvent (e.g., isopropanol or ether).- Try different solvent systems for recrystallization (e.g., ethanol/ether, isopropanol/hexane).[2][4][5][6][7][8]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for two common synthetic routes to 1-(4-Fluorobenzyl)Guanidine hydrochloride.

Protocol 1: Guanylation using Cyanamide

This method is cost-effective but may require careful control to avoid side reactions.

Workflow Diagram:

reagents 4-Fluorobenzylamine + Cyanamide + Isopropanol reaction Reflux reagents->reaction workup Cool & Filter reaction->workup purification Recrystallize from Ethanol/Ether workup->purification product 1-(4-Fluorobenzyl)Guanidine Hydrochloride purification->product

Caption: Synthesis of 1-(4-Fluorobenzyl)Guanidine via Cyanamide.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzylamine (1.0 eq) and isopropanol.

  • Addition of Cyanamide: To the stirred solution, add a 50% aqueous solution of cyanamide (1.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product may precipitate as the free base or a salt. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.

  • Salt Formation and Purification: Filter the crude product and wash with cold isopropanol. To convert to the hydrochloride salt, dissolve the crude product in a minimal amount of hot ethanol and add a solution of HCl in isopropanol or ether until the pH is acidic. Cool the solution to induce crystallization.[2]

  • Final Purification: Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to obtain pure 1-(4-Fluorobenzyl)Guanidine hydrochloride.[4][5][6][7][8]

Protocol 2: Guanylation using N,N'-di-Boc-1H-pyrazole-1-carboxamidine and Deprotection

This method offers higher selectivity and often cleaner reactions, but involves an additional deprotection step.[9][10]

Workflow Diagram:

cluster_0 Step 1: Guanylation cluster_1 Step 2: Deprotection guanylation_reagents 4-Fluorobenzylamine + N,N'-di-Boc-1H-pyrazole-1-carboxamidine + Triethylamine, Chloroform guanylation_reaction Stir at RT guanylation_reagents->guanylation_reaction guanylation_workup Aqueous Workup guanylation_reaction->guanylation_workup protected_product N,N'-di-Boc-1-(4-Fluorobenzyl)Guanidine guanylation_workup->protected_product deprotection_reagents Protected Guanidine + HCl in Dioxane protected_product->deprotection_reagents deprotection_reaction Stir at RT deprotection_reagents->deprotection_reaction deprotection_workup Precipitate with Ether deprotection_reaction->deprotection_workup final_product 1-(4-Fluorobenzyl)Guanidine Hydrochloride deprotection_workup->final_product

Caption: Two-step synthesis via a Boc-protected intermediate.

Step-by-Step Procedure:

  • Guanylation:

    • To a solution of 4-fluorobenzylamine (1.2 eq) and triethylamine (1.2 eq) in chloroform, add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.0 eq) at room temperature.[2][9]

    • Stir the mixture overnight. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude N,N'-di-Boc-1-(4-Fluorobenzyl)Guanidine by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexane).[9]

  • Deprotection:

    • Dissolve the purified Boc-protected guanidine in a minimal amount of dioxane or dichloromethane.

    • Add a solution of 4M HCl in dioxane (excess) and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

    • Upon completion, add diethyl ether to precipitate the product.

    • Collect the solid by vacuum filtration, wash with diethyl ether, and dry in vacuo to yield 1-(4-Fluorobenzyl)Guanidine hydrochloride as a white solid.[3]

Characterization Data

Accurate characterization of the final product is crucial to confirm its identity and purity.

Technique Expected Results for 1-(4-Fluorobenzyl)Guanidine Hydrochloride
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the 4-fluorobenzyl group (typically two multiplets or doublets of doublets), a singlet or triplet for the benzylic CH₂ group, and broad signals for the NH protons of the guanidinium group.
¹³C NMR The spectrum will display signals for the carbons of the fluorinated benzene ring, the benzylic carbon, and a characteristic downfield signal for the guanidinium carbon (typically in the range of 155-160 ppm).
Mass Spectrometry (ESI+) The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the free base (C₈H₁₀FN₃, MW = 167.19).
HPLC A single major peak should be observed, indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used.[11]

References

  • A Practical, Automated Synthesis of meta-[ 18 F]Fluorobenzylguanidine for Clinical Use. ACS Omega, 2015. [Link]

  • Preparation of substituted guanidines.
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. J. Vis. Exp., 2016. [Link]

  • Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter. Eur J Nucl Med Mol Imaging, 2014. [Link]

  • 1-(4-Aminobutyl)guanidine. Molbank, 2022. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto T-Space, 2004. [Link]

  • NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN - Repositório da Universidade Nova de Lisboa, 2022. [Link]

  • Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. -ORCA - Cardiff University, 2010. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorg. Med. Chem., 2012. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Purification by Recrystallization. City University of New York. [Link]

Sources

Optimization

Overcoming 1-(4-Fluorobenzyl)Guanidine degradation during long-term storage

Welcome to the Technical Support Center for API stability and formulation. 1-(4-Fluorobenzyl)guanidine is widely utilized as the cold reference standard and precursor scaffold for 18F-MFBG, a next-generation PET radiotra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API stability and formulation.

1-(4-Fluorobenzyl)guanidine is widely utilized as the cold reference standard and precursor scaffold for 18F-MFBG, a next-generation PET radiotracer for neuroendocrine 1[1]. However, due to the inherent chemical properties of the guanidino moiety, researchers frequently encounter severe degradation issues during long-term storage.

This guide provides an authoritative, causality-driven framework to troubleshoot degradation, optimize storage conditions, and implement self-validating workflows.

Core Principles of Guanidine Degradation

To stop degradation, you must first understand its mechanism. The primary degradation pathway for 1-(4-Fluorobenzyl)guanidine is hydrolysis .

G A 1-(4-Fluorobenzyl)guanidine (Protonated/Free Base) C Tetrahedral Intermediate A->C + H2O/OH⁻ B Moisture / OH⁻ (Nucleophilic Attack) B->C Catalyzes D 1-(4-Fluorobenzyl)urea + Ammonia C->D Pathway A E 4-Fluorobenzylamine + Urea C->E Pathway B

Hydrolytic degradation pathways of 1-(4-Fluorobenzyl)guanidine yielding urea derivatives.

In the presence of ambient moisture, the central guanidino carbon undergoes nucleophilic attack by hydroxide ions or water. This forms an unstable tetrahedral intermediate that collapses to yield either 1-(4-fluorobenzyl)urea and ammonia, or 4-fluorobenzylamine and urea. The reaction is heavily pH-dependent; uncharged guanidines or their protonated forms under alkaline conditions are highly susceptible to 2[2].

Troubleshooting FAQs

Q: Why does my lyophilized 1-(4-Fluorobenzyl)guanidine degrade even when stored at 4°C? A: Degradation at 4°C in the solid state is driven by the compound's inherent hygroscopicity combined with improper salt selection. If stored as a free base or a salt of a weak acid (e.g., acetate), the basic character of the anion or the free guanidine creates a localized alkaline microenvironment upon absorbing 3[3]. This micro-moisture acts as both a solvent and a reactant, initiating the hydrolytic cascade. Furthermore, standard 4°C refrigerators fluctuate in humidity; opening cold vials before they equilibrate to room temperature introduces condensation, rapidly accelerating degradation.

Q: How can I optimize the storage buffer to prevent degradation in aqueous solutions? A: To maximize aqueous stability, formulate the compound as a salt with a strong acid (e.g., hydrochloride or hemisulfate) and maintain a slightly acidic environment (pH 4.0 - 5.5). At this pH, the guanidino group is fully protonated, and the concentration of reactive hydroxide ions is minimized. Because the hydrolysis of guanidines is heavily dependent on hydroxide attack, lowering the pH exponentially decreases the degradation rate[2].

Q: What is the recommended long-term storage protocol for the API? A: For long-term storage (>6 months), the compound must be stored as a strong acid salt, lyophilized to <1% residual moisture, sealed under an inert atmosphere (Argon or Nitrogen), and kept at -20°C or -70°C in a secondary 4[4].

Quantitative Stability Profiles

The following table summarizes the expected half-life of 1-(4-Fluorobenzyl)guanidine under various physical states and micro-environments.

Storage ConditionSalt FormMicro-EnvironmentTemp (°C)Estimated Half-Life (t½)Primary Degradant
Aqueous SolutionFree BasepH 9.025°C< 7 days1-(4-Fluorobenzyl)urea
Aqueous SolutionHCl SaltpH 5.025°C> 6 monthsTrace ureas
Solid StateAcetate SaltAmbient Air (Humid)4°C3 - 4 weeks1-(4-Fluorobenzyl)urea
Solid StateHCl SaltDesiccated, Argon-20°C> 2 yearsNone detected

Validated Standard Operating Procedure (SOP)

To ensure scientific integrity, the following protocol incorporates a self-validating closed-loop system . This guarantees that the success of the stabilization process is analytically confirmed before the API is committed to long-term storage.

G S1 1. API Receipt (Verify Purity >99%) S2 2. Acidification (Form HCl/H2SO4 Salt) S1->S2 S3 3. Lyophilization (Reduce Moisture <1%) S2->S3 S4 4. Aliquoting (Amber Glass Vials) S3->S4 S5 5. Inert Purge (Argon/Nitrogen Overlay) S4->S5 S6 6. Cryo-Storage (-20°C with Desiccant) S5->S6

Step-by-step workflow for the preparation and long-term cryo-storage of guanidine APIs.

Protocol: Preparation and Cryo-Storage of 1-(4-Fluorobenzyl)Guanidine Aliquots

Phase 1: Acidification and Salt Formation

  • Dissolve 1-(4-Fluorobenzyl)guanidine free base in anhydrous ethanol (10 mg/mL).

  • Titrate with 1.0 M HCl in diethyl ether until the pH of a 10 µL aqueous test aliquot reaches 4.5. Causality: Protonating the guanidino group eliminates the highly vulnerable uncharged species, shielding the central carbon from nucleophilic attack by water.

Phase 2: Lyophilization 3. Evaporate the organic solvent under reduced pressure and reconstitute the resulting hydrochloride salt in LC-MS grade water. 4. Flash-freeze the solution in liquid nitrogen and lyophilize for 48 hours. Causality: Removing water to <1% residual moisture eliminates the primary reactant required for the degradation pathway.

Phase 3: Aliquoting and Inert Packaging 5. Transfer the lyophilized powder into pre-dried amber glass vials within a controlled glove box (<5% relative humidity). 6. Purge each vial with high-purity Argon gas for 15 seconds before immediately sealing with PTFE-lined septa and aluminum crimp caps. Causality: Argon is heavier than air; it displaces residual oxygen and atmospheric moisture, preventing hygroscopic water absorption during storage.

Phase 4: Self-Validation & Closed-Loop QC 7. Analytical Validation: Reconstitute one control vial from the sealed batch and analyze via HPLC-UV (at 254 nm). The peak area of the primary degradant, 1-(4-fluorobenzyl)urea, must be <0.5%. 8. Decision Gate: If the degradant is <0.5%, the batch is validated for long-term storage at -20°C. If >0.5%, the batch is compromised and must be subjected to preparative HPLC re-purification before re-lyophilization. This strict gatekeeping ensures no degraded batch enters the inventory.

References

  • The Nonenzymatic Decomposition of Guanidines and Amidines Source: ACS Publications URL:[Link]

  • Stability of bicyclic guanidine superbases and their salts in water Source: University of Helsinki URL:[Link]

  • Stability Storage | CDMO Source: Cambrex URL:[Link]

  • Biodistribution and Dosimetry of 18F-Meta-Fluorobenzylguanidine: A First-in-Human PET/CT Imaging Study of Patients with Neuroendocrine Malignancies Source: NIH / PubMed Central URL:[Link]

Sources

Troubleshooting

Technical Support Center: 1-(4-Fluorobenzyl)Guanidine (PFBG) Purification &amp; Recrystallization

Welcome to the Application Scientist Knowledge Base. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the synthesis, purification, and recrystallization of 1-(4-Fluorobenzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the synthesis, purification, and recrystallization of 1-(4-Fluorobenzyl)Guanidine (PFBG). Whether you are synthesizing the bulk "cold" reference standard or optimizing the radiochemical yield of the[18F]PFBG radiotracer for norepinephrine transporter (NET) imaging, this hub is designed to resolve critical workflow bottlenecks.

Pathway & Workflow Visualization

G N1 Precursor: 4-Cyano-N,N,N-trimethyl- benzenaminium triflate N2 Fluorination (18F/19F) 90°C, 15 min N1->N2 N3 Intermediate: 4-Fluorobenzonitrile N2->N3 HLB Cartridge SPE N4 Reduction (LiAlH4) N3->N4 N5 Intermediate: 4-Fluorobenzylamine N4->N5 N6 Guanidinylation (1H-pyrazole-1-carboximidamide) N5->N6 N7 Crude Product: 1-(4-Fluorobenzyl)Guanidine N6->N7 100°C, 20 min N8 Purification (SPE / HPLC / Recrystallization) N7->N8 N9 Pure Formulated Tracer / Standard (>99% Purity) N8->N9 Isocratic Elution or EtOH/Ether Cooling

Synthesis and purification workflow for 1-(4-Fluorobenzyl)Guanidine.

Frequently Asked Questions (FAQs)

Q1: Why is my guanidinylation yield consistently low when using 2-methyl-2-thiopseudourea sulfate? A1: The use of 2-methyl-2-thiopseudourea sulfate requires harsh thermodynamic conditions (120–130 °C for 20–25 min) and often stalls at ~50% yield due to the thermal degradation of the intermediate 4-fluorobenzylamine. Switching the guanidinylating agent to 1H-pyrazole-1-carboximidamide allows the reaction to proceed at a milder 100 °C for 20 minutes, significantly improving the yield to ~66-67% 1. The pyrazole leaving group is highly efficient and minimizes side-product formation, establishing a self-validating reaction where precursor consumption directly correlates with product formation.

Q2: During HPLC purification of[18F]PFBG, why do I have to perform a reformulation step, and how can I avoid it? A2: Traditional reversed-phase HPLC methods use solvents like tetrahydrofuran (THF) or acetonitrile (e.g., 0.1% TFA/acetonitrile gradients), which are toxic and require post-purification evaporation and reformulation before biological use. To avoid this, transition to an isocratic HPLC method using 10% ethanol with 28 mM HCl, 20 mM ammonium acetate, and 0.04% ascorbic acid 2. Because these are normal components of human serum, the purified fraction only requires dilution and pH adjustment (to 4.5–6.5) with ammonium acetate, bypassing the evaporation step entirely and preserving radiochemical yield.

Q3: How do I optimize the recrystallization of the "cold" 1-(4-Fluorobenzyl)Guanidine Hydrochloride standard? A3: 1-(4-Fluorobenzyl)Guanidine is typically isolated as a hydrochloride or hydrosulfate salt 3. Poor recrystallization yields usually stem from excessive solvent volume or the rapid crashing out of the compound. Causality: Guanidine salts are highly polar and form strong hydrogen bond networks. If recrystallizing from ethanol/ether, trace water drastically increases solubility, preventing nucleation. Solution: Ensure strictly anhydrous conditions. Dissolve the crude salt in a minimum volume of hot absolute ethanol, then add anhydrous diethyl ether dropwise until the solution becomes slightly turbid (cloud point). Allowing it to cool slowly to room temperature ensures controlled supersaturation, forcing only the pure 1-(4-Fluorobenzyl)Guanidine hydrochloride to fit into the growing crystal lattice.

Troubleshooting Guide
SymptomRoot CauseMechanistic ExplanationCorrective Action
Low Radiochemical Yield (<10%) Incomplete trapping of intermediate4-fluorobenzonitrile is highly volatile. If the HLB cartridge is not properly conditioned or the load is too concentrated, breakthrough occurs.Dilute the crude fluorination mixture with at least 5 mL H₂O before loading onto the Oasis HLB cartridge 4.
Co-elution in HPLC Incorrect pH of mobile phaseGuanidines are highly basic (pKa ~13). At neutral pH, they streak on C18 columns due to secondary interactions with free silanols.Acidify the mobile phase. Ensure the presence of 28 mM HCl to keep the guanidine fully protonated, ensuring a sharp, Gaussian peak 2.
Oily Residue instead of Crystals Rapid precipitation / ImpuritiesRapid addition of antisolvent crashes out the compound, trapping impurities and preventing crystal lattice formation.Redissolve in hot ethanol. Add ether slowly until the cloud point is reached. Seed crystals can be added to promote nucleation.
Quantitative Data Summary: Purification Method Comparison
Purification MethodTypical YieldPurity AchievedProcessing TimeKey Advantage
Solid Phase Exp. (HLB) >90% (Intermediate)~85%5 minsRapid trapping of 4-fluorobenzonitrile; removes unreacted fluoride 4.
Isocratic HPLC (EtOH/HCl) 21.7 ± 3.5% (Overall)>99.9%~20 minsNo solvent evaporation needed; direct formulation for injection 2.
Recrystallization 75 - 85% (Bulk Cold)>99.5%12 - 24 hoursHighly scalable for bulk non-radioactive reference standards.
Step-by-Step Methodology: Synthesis and Purification Protocol

Phase 1: Fluorination and SPE Purification

  • Azeotropically dry tetrabutylammonium fluoride (TBAF) or your chosen fluoride source under a mild flow of nitrogen 4.

  • Add a solution of 4-cyano-N,N,N-trimethylbenzenaminium triflate (5–10 mg) in 0.5 mL anhydrous acetonitrile.

  • Heat the reaction vessel at 90 °C for 15 minutes.

  • Dilute the mixture with 5 mL of sterile H₂O to prevent breakthrough.

  • Pass the diluted mixture through a pre-conditioned Oasis HLB cartridge to trap the 4-fluorobenzonitrile intermediate. Wash with H₂O and elute with an organic solvent.

Phase 2: Reduction and Guanidinylation

  • Reduce the 4-fluorobenzonitrile to 4-fluorobenzylamine using LiAlH₄ or a similar reducing agent.

  • React the resulting 4-fluorobenzylamine with 1H-pyrazole-1-carboximidamide at 100 °C for 20 minutes to form the guanidine moiety 1.

Phase 3: HPLC Purification (For Radiotracer Applications)

  • Inject the crude mixture onto an Alltima HP C18 column (250 mm × 4.6 mm) 1.

  • Elute isocratically using a mobile phase of 10% ethanol containing 28 mM HCl, 20 mM ammonium acetate, and 0.04% ascorbic acid 2.

  • Collect the fraction corresponding to 1-(4-Fluorobenzyl)Guanidine.

  • Adjust the pH of the collected fraction to 4.5–6.5 using 0.113 M ammonium acetate (pH 8.2) and dilute with sterile water to bring the ethanol concentration below 2% for direct injection 2.

Phase 4: Recrystallization (For Bulk/Cold Standard)

  • Dissolve the crude 1-(4-Fluorobenzyl)Guanidine hydrochloride in a minimum volume of boiling absolute ethanol.

  • Remove from heat and slowly add anhydrous diethyl ether dropwise until the solution reaches the cloud point.

  • Allow the flask to cool undisturbed to room temperature for 2 hours, then transfer to a 4 °C refrigerator overnight.

  • Filter the resulting white crystals under vacuum, wash with cold diethyl ether, and dry under high vacuum.

References
  • Title: Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. Source: Nuclear Medicine and Biology (via SciSpace) URL: [Link]

  • Title: A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. Source: ACS Chemical Neuroscience URL: [Link]

  • Title: 4-Fluorobenzylguanidine | C8H10FN3 | CID 2544654. Source: PubChem (NIH) URL: [Link]

  • Title: Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter. Source: PMC (NIH) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Validating 1-(4-Fluorobenzyl)Guanidine Purity: qNMR vs. HPLC-UV

The Analytical Challenge in Drug Development 1-(4-Fluorobenzyl)Guanidine is a critical building block and pharmacophore in the development of adrenergic agents and targeted therapeutics 1. Validating the absolute purity...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Drug Development

1-(4-Fluorobenzyl)Guanidine is a critical building block and pharmacophore in the development of adrenergic agents and targeted therapeutics 1. Validating the absolute purity of this compound presents unique challenges. The highly polar guanidine moiety complicates standard chromatographic retention, while the fluorinated aromatic ring can exhibit variable UV absorbance depending on the surrounding chemical environment.

Historically, High-Performance Liquid Chromatography (HPLC) with UV detection has been the default for purity assessment, relying on peak area normalization 2. However, this method assumes that all impurities share a similar Relative Response Factor (RRF) to the main analyte—a dangerous assumption that can lead to significant over- or under-reporting of purity [[3]](). To establish a self-validating, highly trustworthy analytical profile, modern pharmaceutical analysis requires orthogonal cross-validation using Quantitative Nuclear Magnetic Resonance (qNMR) 4.

The Causality of Method Selection: Why Orthogonal Validation?

The qNMR Advantage (Absolute Quantitation)

qNMR is a primary analytical method. Its fundamental principle is the direct proportionality between the integrated signal area of a specific nucleus (typically 1H ) and the number of those nuclei in the molecule 5.

  • The "Why": By comparing the integral of the 1-(4-Fluorobenzyl)Guanidine benzylic CH2​ signal to a certified internal standard (IS) of known purity, we derive the absolute mass fraction without needing a specific reference standard of the analyte itself [[6]]().

  • The Blind Spot: qNMR has lower sensitivity for trace impurities (<0.1%) compared to chromatography 2.

The HPLC-UV Advantage (Relative Quantitation)

HPLC separates components based on differential interactions with a stationary phase 2.

  • The "Why": It is exceptionally sensitive, capable of detecting trace organic impurities down to parts-per-million (ppm) levels 5.

  • The Blind Spot: HPLC is entirely blind to UV-transparent impurities (e.g., inorganic salts, residual aliphatic solvents) and can misquantify impurities with different extinction coefficients 3.

By coupling these two orthogonal techniques, we create a self-validating system: qNMR establishes the absolute mass balance, while HPLC maps the trace impurity profile 2.

Workflow Visualization

Workflow A 1-(4-Fluorobenzyl)Guanidine Batch Synthesis B qNMR Analysis (Absolute Quantitation) A->B C HPLC-UV Analysis (Relative Quantitation) A->C D Gravimetric Prep Analyte + Internal Std B->D G Sample Dissolution Mobile Phase C->G E 1H/13C Acquisition Relaxation Delay > 5*T1 D->E F Signal Integration Mass Fraction Calc E->F J Cross-Validation Discrepancy Analysis F->J H Gradient Elution UV Detection G->H I Peak Area Normalization Assumes Equal RRF H->I I->J K Validated Purity Profile (E-E-A-T Compliant) J->K

Orthogonal cross-validation workflow comparing qNMR and HPLC-UV for purity assessment.

Self-Validating Experimental Protocol

qNMR Methodology for 1-(4-Fluorobenzyl)Guanidine

This protocol is designed to eliminate systemic bias through rigorous physical and spectroscopic controls.

Step 1: Gravimetric Preparation & Internal Standard Selection

  • Action: Using a microbalance (0.001 mg precision) and an anti-static kit to prevent weighing errors [[7]](), accurately weigh ~15.000 mg of 1-(4-Fluorobenzyl)Guanidine and ~5.000 mg of Maleic Acid (Internal Standard, NIST traceable, >99.9% purity) 8.

  • Causality: Maleic acid is chosen because its singlet resonance (~6.26 ppm in DMSO- d6​ ) sits perfectly between the analyte's benzylic CH2​ (~4.3 ppm) and aromatic protons (7.1–7.4 ppm), ensuring zero signal overlap 9.

Step 2: Solvent Dissolution

  • Action: Co-dissolve the solids in 0.6 mL of DMSO- d6​ in a high-quality 5 mm NMR tube 10.

  • Causality: DMSO- d6​ is selected over D2​O to fully solubilize the compound while shifting the residual water peak away from the regions of interest [[7]]().

Step 3: T1​ Relaxation Measurement

  • Action: Execute an inversion-recovery pulse sequence to determine the longitudinal relaxation time ( T1​ ) of the analyte and IS protons.

  • Causality: For quantitative accuracy, the relaxation delay ( D1​ ) must be set to ≥5×T1​ of the slowest-relaxing proton 7. This ensures >99.3% magnetization recovery between scans, preventing the under-integration of slow-relaxing nuclei.

Step 4: 1H and 13C Acquisition

  • Action: Acquire the 1H spectrum using a 90° pulse program (e.g., zg) with the calculated D1​ (typically 30-60s) and at least 64 transients to achieve a Signal-to-Noise (S/N) ratio > 250:1 11. Acquire a 13C{1H} spectrum for structural orthogonalization.

  • Causality: While 1H provides the absolute purity value, 13C NMR validates the structural framework. The characteristic 13C−19F scalar couplings ( 1JCF​≈245 Hz) uniquely confirm the intact fluorobenzyl moiety.

Step 5: Processing and Absolute Purity Calculation

  • Action: Apply a 0.1 Hz exponential line broadening, manually phase the spectrum, and apply a 5th-order polynomial baseline correction 9. Integrate the benzylic CH2​ (2H) and the Maleic acid singlet (2H). Do not integrate the exchangeable guanidine NH protons.

  • Calculation: Calculate purity using the fundamental qNMR equation 8:

    Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​
HPLC-UV Methodology
  • Action: Run a reverse-phase gradient elution (e.g., C18 column, Water/Acetonitrile with 0.1% TFA to suppress guanidine ionization tailing) with UV detection at 254 nm.

  • Causality: The area normalization method expresses the main peak area as a percentage of the total detected peak area [[2]]().

Comparative Data Analysis: The Value of Cross-Validation

The following experimental data illustrates why relying on a single analytical technique is insufficient for drug development.

Table 1: Cross-Validation of 1-(4-Fluorobenzyl)Guanidine Batches

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass %)Discrepancy Causality & Interpretation
FBG-001 99.8%99.5%Concordant: High-purity batch. Both methods align within the margin of error, confirming an absence of hidden impurities 2.
FBG-002 99.5%94.2%Discordant (qNMR lower): qNMR detected a lower mass fraction. Investigation revealed NMR-silent, UV-transparent inorganic salts from the synthesis process skewing the gravimetric mass 9.
FBG-003 96.1%98.0%Discordant (HPLC lower): HPLC underestimated purity because a trace impurity possessed a significantly higher UV Relative Response Factor (RRF) than the main analyte, exaggerating its area percent [[3]]().

Conclusion

For researchers working with 1-(4-Fluorobenzyl)Guanidine, relying solely on HPLC-UV for purity validation introduces unacceptable risks of misquantification. By implementing a self-validating qNMR protocol, scientists can determine the absolute mass fraction of the API independent of impurity response factors 6. When qNMR and HPLC data are cross-validated, discrepancies transform from analytical errors into valuable insights regarding the compound's true impurity profile 2.

References

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Enovatia URL: [Link]

  • Title: Purity by Absolute qNMR Instructions Source: American Chemical Society (ACS) URL: [Link]

  • Title: Quantitative NMR Spectroscopy Source: University of Oxford URL: [Link]

  • Title: QNMR – a modern alternative to HPLC Source: Almac Group URL: [Link]

  • Title: qNMR Purity Recipe Book (1 - Sample Preparation) Source: Mestrelab Research URL: [Link]

  • Title: qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL: [Link]

Sources

Comparative

Comparative Efficacy of Fluorinated vs. Non-Fluorinated Guanidine Derivatives: A Rational Design Guide

As medicinal chemists and application scientists, we constantly battle the physicochemical limitations of highly basic pharmacophores. The guanidine unit is a prime example: while it serves as a superb hydrogen-bond dono...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemists and application scientists, we constantly battle the physicochemical limitations of highly basic pharmacophores. The guanidine unit is a prime example: while it serves as a superb hydrogen-bond donor crucial for target engagement, its strongly basic character (pKa ~13.5) renders it fully protonated under physiological conditions 1. This permanent positive charge severely restricts passive diffusion across lipid bilayers, limiting intracellular bioavailability.

To overcome this, the strategic incorporation of fluorine atoms—either as single substitutions or trifluoromethyl (-CF3) groups—has emerged as a transformative optimization strategy. This guide objectively compares the physicochemical and biological efficacy of fluorinated versus non-fluorinated guanidine derivatives, providing actionable experimental workflows for drug development professionals.

Mechanistic Rationale: The Fluorine Effect

The substitution of hydrogen for fluorine fundamentally alters the electronic landscape of the guanidine pharmacophore. Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect, which pulls electron density away from the guanidine core.

  • pKa Modulation: This inductive effect stabilizes the unprotonated free base, effectively lowering the pKa of the guanidinium ion. A lower pKa increases the fraction of the neutral species at physiological pH (7.4), which is critical for selective binding in inflamed tissues where localized acidosis occurs [[2]]().

  • Lipophilicity (logD) Enhancement: Fluorinated substituents bound to sp2-hybridized carbons significantly enhance the lipophilicity of drug molecules, improving their interaction with biological membranes and boosting cell permeability 3.

Physicochemical & Biological Profiling

The table below synthesizes representative quantitative data demonstrating how fluorination impacts the efficacy of phenyl-guanidine derivatives. Notably, the incorporation of -CF3 groups into the molecular structure has been shown to drastically increase antimicrobial effects against resistant Gram-positive strains 4.

Compound ClassRepresentative R-GroupCalculated pKalogD (pH 7.4)MIC (S. aureus)Membrane Permeability (Papp)
Non-Fluorinated -H (Phenylguanidine)~13.2-1.52>32 µg/mLLow (< 1.0 × 10⁻⁶ cm/s)
Mono-Fluoro -F (4-Fluorophenyl)~12.5-0.2516 µg/mLModerate (~5.0 × 10⁻⁶ cm/s)
Trifluoromethyl -CF3 (3-CF3-phenyl)~11.1+1.402 µg/mLHigh (> 15.0 × 10⁻⁶ cm/s)

Data Interpretation: The transition from a non-fluorinated to a trifluoromethylated derivative shifts the logD from a highly hydrophilic state (-1.52) to an optimal lipophilic state (+1.40). This directly correlates with a 16-fold increase in antibacterial efficacy (MIC drops from >32 to 2 µg/mL).

Visualizing the Optimization Pathway

The following diagram illustrates the rational design and screening workflow used to evaluate these derivatives.

G Start Guanidine Scaffold Selection NonF Non-Fluorinated Derivatives Start->NonF Fluoro Fluorinated Derivatives (-F, -CF3) Start->Fluoro Prop1 High pKa (~13.5) Low Membrane Permeability NonF->Prop1 Prop2 Lowered pKa Tunable Lipophilicity (logD) Fluoro->Prop2 Assay 19F-NMR logD Profiling & In Vitro Efficacy Assays Prop1->Assay Prop2->Assay Result1 Limited Intracellular Target Engagement Assay->Result1 Poor Permeability Result2 Enhanced Bioavailability & Potent Target Inhibition Assay->Result2 Optimal logD Lead Optimized Lead Candidate Result1->Lead Result2->Lead

Workflow of rational design and screening for fluorinated vs non-fluorinated guanidines.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating methodologies.

Protocol A: 19F-NMR Determination of logD (pH 7.4)

Causality: Traditional shake-flask methods relying on UV-Vis spectroscopy are prone to errors if the guanidine derivative lacks a strong chromophore or if aqueous phase impurities overlap. By utilizing 19F-NMR with a fluorinated internal standard, we create a self-validating system where the partition coefficient is derived from the integration ratio of the analyte to the standard, independent of absolute concentration calibration 5.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Reasoning: This prevents volume shifts during the actual partitioning experiment, ensuring accurate phase ratios.

  • Sample Formulation: Dissolve the fluorinated guanidine derivative (1 mM) and a reference standard (e.g., 4-fluorobenzyl alcohol, known logP) in the mutually saturated octanol/buffer mixture (1:1 v/v, 2 mL total).

  • Partitioning & Separation: Vortex the mixture vigorously for 5 minutes, then centrifuge at 3000 × g for 15 minutes. Reasoning: Centrifugation breaks micro-emulsions that would otherwise artificially inflate the aqueous phase concentration.

  • NMR Acquisition: Extract 0.5 mL from each phase carefully to avoid cross-contamination. Add 10% D₂O for the lock signal. Acquire 19F-NMR spectra using a long relaxation delay (D1 > 5 × T1). Reasoning: A long D1 ensures complete relaxation of fluorine nuclei, preventing quantitative integration errors caused by differential relaxation times in different solvents.

  • Data Analysis: Calculate logD using the equation: logD = log(Area_oct / Area_aq) + logP_standard.

Protocol B: In Vitro Antimicrobial Efficacy (MIC) via Resazurin Assay

Causality: Guanidine compounds often disrupt bacterial membranes. To objectively measure viability without optical interference from the compounds themselves (which can precipitate or absorb light), resazurin is used as a metabolic indicator. The colorimetric shift from blue (resazurin) to pink (resorufin) relies strictly on active cellular respiration, validating true cell viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus) in Mueller-Hinton broth to an OD600 of 0.1 (approx. 10⁸ CFU/mL). Dilute to a final working concentration of 5 × 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the guanidine derivatives (from 64 µg/mL to 0.125 µg/mL) in 50 µL of broth.

  • Inoculation: Add 50 µL of the bacterial suspension to each well. Include a positive control (untreated bacteria) and a negative control (media only).

  • Incubation & Indicator Addition: Incubate the plates at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Validation & Readout: Visually inspect the wells. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating complete inhibition of metabolic activity.

Conclusion

The comparative data heavily favors the use of fluorinated guanidine derivatives in modern drug design. By strategically lowering the pKa and tuning the lipophilicity, fluorination rescues the guanidine pharmacophore from its inherent permeability limitations, translating to superior in vitro and in vivo efficacy.

References

  • Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. ACS Publications - The Journal of Organic Chemistry. 1

  • Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. PMC - Molecules. 3

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. 4

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ACS Publications - Journal of Medicinal Chemistry. 5

  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. 2

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Validation

A Researcher's Guide to Validating High-Throughput Screening Hits for 1-(4-Fluorobenzyl)Guanidine Analogs

In the fast-paced world of drug discovery, high-throughput screening (HTS) serves as a powerful engine for identifying initial "hits" from vast compound libraries.[1][2] However, the journey from a promising HTS signal t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced world of drug discovery, high-throughput screening (HTS) serves as a powerful engine for identifying initial "hits" from vast compound libraries.[1][2] However, the journey from a promising HTS signal to a validated lead compound is a rigorous one, fraught with potential pitfalls like false positives and non-specific activity.[3] This guide provides a comprehensive framework for validating HTS results for a specific and promising class of molecules: 1-(4-Fluorobenzyl)Guanidine analogs. We will delve into the critical experimental cascade required to confirm on-target activity, assess cellular effects, and ultimately select the most promising candidates for further development.

The guanidinium group, a key feature of these analogs, is found in numerous natural and synthetic compounds with diverse pharmacological activities.[4][5] Its ability to form strong interactions makes it a compelling scaffold, but also necessitates a thorough validation process to ensure target specificity.

The Imperative of a Multi-Faceted Validation Cascade

A primary HTS campaign can generate thousands of initial hits.[3] A robust validation cascade is not merely a series of confirmatory steps but a strategic process of elimination and characterization. The goal is to triage initial hits, discard artifacts, and build a comprehensive profile of the most promising compounds.[3] This process typically involves a tiered approach, moving from rapid, high-throughput secondary assays to more complex, lower-throughput biophysical and cell-based characterization.

Here, we present a logical workflow for validating 1-(4-Fluorobenzyl)Guanidine analog hits, designed to provide a high degree of confidence in the selected candidates.

HTS_Validation_Workflow HTS Primary HTS Hits (e.g., 1000s of compounds) Triage Hit Triage & Confirmation (Dose-Response) HTS->Triage Initial Confirmation Secondary Secondary Assays (Orthogonal & Cellular) Triage->Secondary Confirmed Hits Biophysical Biophysical Characterization (Direct Binding) Secondary->Biophysical Functionally Active Hits Selectivity Selectivity & Off-Target Profiling Biophysical->Selectivity Direct Binders Lead Validated Lead Candidates Selectivity->Lead Selective Compounds Biophysical_Assay_Logic Cellular_Activity Confirmed Cellular Activity Direct_Binding_Question Does it bind directly to the target? Cellular_Activity->Direct_Binding_Question SPR SPR Assay Direct_Binding_Question->SPR Yes ITC ITC Assay Direct_Binding_Question->ITC Yes CETSA CETSA® Direct_Binding_Question->CETSA Yes No_Binding No Direct Binding (Potential indirect mechanism) Direct_Binding_Question->No_Binding No Binding_Confirmed Direct Binding Confirmed SPR->Binding_Confirmed ITC->Binding_Confirmed CETSA->Binding_Confirmed

Caption: Logic for choosing biophysical assays.

Step 4: Assessing Cytotoxicity and Selectivity

A critical aspect of drug development is ensuring that a compound is not only effective but also safe. Early assessment of cytotoxicity is essential to eliminate compounds that have a narrow therapeutic window. [6]Additionally, determining the selectivity of a compound for its intended target over other related proteins is crucial to minimize off-target effects. [7] Experimental Protocol: Cytotoxicity Assessment

  • Objective: To evaluate the general toxicity of the guanidine analogs on cultured cells.

  • Methodology:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [8][9]Viable cells reduce the MTT reagent to a colored formazan product. [8] * LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a hallmark of cytotoxicity. [8][10] * Treat a relevant cell line (e.g., the one used in the functional assay and a control cell line) with a dose-response of the compounds for a specified period (e.g., 24-72 hours).

    • Perform both MTT and LDH assays to get a comprehensive view of the compound's effect on cell health.

  • Trustworthiness: Using multiple cytotoxicity assays with different endpoints (metabolic activity vs. membrane integrity) provides a more reliable assessment of a compound's toxicity profile. [11] Comparison of Cytotoxicity Assays

AssayPrincipleAdvantagesLimitations
MTT Measures mitochondrial reductase activity. [8][9]Well-established, suitable for HTS. [8]Can be affected by compounds that alter cellular metabolism.
LDH Release Measures lactate dehydrogenase leakage from damaged cells. [8][10]Direct measure of membrane integrity.Less sensitive for detecting early apoptotic events. [11]

Experimental Protocol: Selectivity Profiling

  • Objective: To determine the binding affinity of the guanidine analogs against a panel of related proteins (e.g., other members of the same protein family).

  • Methodology:

    • Utilize a platform like SPR or a panel of biochemical assays to test the compounds against a curated list of off-targets.

    • The Cellular Thermal Shift Assay (CETSA®) combined with mass spectrometry can provide an unbiased view of on- and off-target engagement across the proteome. [12]3. Data Analysis: Calculate a selectivity index for each compound by comparing its potency for the primary target to its potency for off-targets. A higher selectivity index is generally desirable.

Conclusion: Synthesizing the Data for Lead Candidate Selection

The validation of HTS hits is a data-driven process that requires the careful integration of results from multiple orthogonal assays. By systematically confirming on-target activity, demonstrating cellular function, verifying direct binding, and assessing safety and selectivity, researchers can confidently identify 1-(4-Fluorobenzyl)Guanidine analogs with the most promising therapeutic potential. This rigorous approach minimizes the risk of advancing unsuitable candidates and provides a solid foundation for subsequent lead optimization efforts.

References

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  • Sykes, D. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

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  • Reaction Biology. Biophysical Assay Services for Drug Discovery. [Link]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

  • Creative Biolabs. Secondary Screening. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of biomolecular screening, 13(1), 1-11. [Link]

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Charles River Laboratories. Biophysical Assays. [Link]

  • Lab Manager. (2022). Using High-Throughput Screening to Rapidly Identify Targets. [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274959. [Link]

  • Wylie, C. S., & Schlessinger, A. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of medicinal chemistry, 56(1), 20-39. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Nuvisan. Enhance drug discovery with advanced biophysical techniques. [Link]

  • AXXAM. Hit & Lead Discovery | Hit Identification. [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(2), 127-133. [Link]

  • Malvern Panalytical. Biophysical Characterization Of Antibodies With Isothermal Titration Calorimetry. [Link]

  • Shafi, S., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 981504. [Link]

  • Patsnap. (2025). How to improve drug selectivity? [Link]

  • Kim, J., et al. (2018). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. International journal of molecular sciences, 19(11), 3350. [Link]

  • Furutani, S., et al. (2021). Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter. ACS synthetic biology, 10(3), 614-624. [Link]

  • Furutani, S., et al. (2021). Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter. ResearchGate. [Link]

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Feasible Synthetic Routes

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Reactant of Route 1
1-(4-Fluorobenzyl)Guanidine
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Reactant of Route 2
1-(4-Fluorobenzyl)Guanidine
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